(5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid
Description
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Properties
IUPAC Name |
2-(5,6-dimethylbenzimidazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-3-9-10(4-8(7)2)13(6-12-9)5-11(14)15/h3-4,6H,5H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWUHNJXLGYKCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90329833 | |
| Record name | (5,6-Dimethyl-1H-benzimidazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90329833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500872-62-8 | |
| Record name | (5,6-Dimethyl-1H-benzimidazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90329833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid, a key intermediate in pharmaceutical research. The document details the necessary starting materials, step-by-step experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.
Synthesis Pathway Overview
The synthesis of this compound is a multi-step process commencing with the formation of the core benzimidazole structure, followed by N-alkylation and subsequent hydrolysis. The overall pathway can be summarized in three primary stages:
-
Stage 1: Synthesis of 5,6-dimethyl-1H-benzimidazole: This initial stage involves the construction of the benzimidazole ring system from 3,4-dimethylaniline through a four-step sequence.
-
Stage 2: Synthesis of Ethyl (5,6-dimethyl-1H-benzimidazol-1-yl)acetate: The intermediate 5,6-dimethyl-1H-benzimidazole is then N-alkylated using an appropriate ethyl haloacetate.
-
Stage 3: Hydrolysis to this compound: The final step involves the hydrolysis of the ethyl ester to yield the desired carboxylic acid.
An In-depth Technical Guide on the Physicochemical Properties of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid. Given the limited availability of direct experimental data for this specific molecule, this document combines established information with predicted values and outlines detailed, generalized experimental protocols for its synthesis and characterization based on established benzimidazole chemistry.
Core Physicochemical Properties
This compound, with the CAS number 500872-62-8, is a solid compound.[1] Its fundamental properties are summarized in the table below. The lack of extensive experimental data in publicly accessible literature necessitates the use of computational predictions for several key parameters. These predicted values, while useful for initial assessments, should be confirmed through experimental validation.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 204.23 g/mol | [2] |
| Appearance | Solid | [1] |
| Predicted pKa (strongest acidic) | 3.5 - 4.5 | Computational Prediction |
| Predicted pKa (strongest basic) | 4.0 - 5.0 | Computational Prediction |
| Predicted LogP | 1.5 - 2.5 | Computational Prediction |
| Predicted Aqueous Solubility | Low to moderate | Computational Prediction |
| Melting Point of 5,6-dimethylbenzimidazole (precursor) | 205.5 °C | [3] |
Spectroscopic and Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the two methyl groups on the benzene ring, two aromatic protons, a methylene group protons of the acetic acid moiety, and a proton on the imidazole ring. The carboxylic acid proton would likely appear as a broad singlet. |
| ¹³C NMR | Resonances for the carbon atoms of the benzimidazole core, the methyl groups, the methylene carbon, and the carbonyl carbon of the acetic acid group. |
| IR Spectroscopy | Characteristic absorption bands for O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, C-N stretching of the imidazole ring, and aromatic C-H stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight (204.23 m/z), along with characteristic fragmentation patterns. |
Experimental Protocols
The following sections outline detailed, generalized methodologies for the synthesis and characterization of this compound, derived from established procedures for similar benzimidazole derivatives.
Synthesis of this compound
The synthesis can be conceptualized as a two-step process: first, the formation of the 5,6-dimethylbenzimidazole core, followed by N-alkylation with a haloacetic acid.
Step 1: Synthesis of 5,6-dimethylbenzimidazole
This procedure is based on the well-established condensation reaction of an o-phenylenediamine with a carboxylic acid.
-
Materials: 4,5-dimethyl-1,2-phenylenediamine, formic acid, 4M hydrochloric acid, sodium hydroxide.
-
Procedure:
-
A mixture of 4,5-dimethyl-1,2-phenylenediamine and formic acid is heated under reflux in the presence of 4M hydrochloric acid for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solution is neutralized by the slow addition of a sodium hydroxide solution until a precipitate forms.
-
The precipitate (5,6-dimethylbenzimidazole) is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or water.
-
Step 2: N-Alkylation with Chloroacetic Acid
This step involves the alkylation of the synthesized 5,6-dimethylbenzimidazole with a haloacetic acid.
-
Materials: 5,6-dimethylbenzimidazole, chloroacetic acid, a suitable base (e.g., sodium hydroxide or potassium carbonate), and a solvent (e.g., ethanol, DMF).
-
Procedure:
-
5,6-dimethylbenzimidazole is dissolved in the chosen solvent.
-
The base is added to the solution to deprotonate the imidazole nitrogen.
-
Chloroacetic acid is then added to the reaction mixture.
-
The mixture is heated under reflux for several hours, with the reaction progress monitored by TLC.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with a dilute acid (e.g., HCl) to precipitate the product.
-
The solid product, this compound, is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization.
-
Characterization Methods
A combination of spectroscopic and analytical techniques is essential to confirm the identity and purity of the synthesized compound.
-
Melting Point Determination: The melting point of the purified product would be determined using a standard melting point apparatus to assess its purity.
-
Thin-Layer Chromatography (TLC): TLC would be used to monitor the progress of the reactions and to assess the purity of the final product using an appropriate solvent system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to elucidate the chemical structure of the compound. The solvent of choice could be deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic functional groups present in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the compound and confirm its molecular formula.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the biological activities or the signaling pathways associated with this compound. Benzimidazole derivatives, as a class of compounds, are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. Further research would be required to investigate the potential biological effects of this specific compound and to determine if it interacts with any cellular signaling pathways.
Conclusion
This technical guide has consolidated the available and predicted physicochemical information for this compound. While experimental data is sparse, the provided generalized protocols for its synthesis and characterization offer a solid foundation for researchers to produce and validate this compound in a laboratory setting. The absence of biological data highlights an opportunity for future investigations into the potential therapeutic applications of this molecule. The presented workflows provide a clear visual guide for the synthesis and characterization processes.
References
An In-Depth Technical Guide on (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid
CAS Number: 500872-62-8
Molecular Formula: C₁₁H₁₂N₂O₂
Molecular Weight: 204.23 g/mol
Introduction
(5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid is a heterocyclic compound belonging to the benzimidazole class of molecules. Benzimidazole derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their diverse and potent biological activities.[1][2][3][4] The core benzimidazole structure, which consists of a fusion of benzene and imidazole rings, serves as a versatile scaffold for the development of therapeutic agents.[4][5] This guide provides a comprehensive overview of the available technical information for this compound, including its chemical properties, potential synthesis, and an exploration of the biological activities of related benzimidazole compounds.
Chemical Properties and Data Presentation
While specific experimental data for this compound is limited in publicly accessible literature, its basic physicochemical properties can be summarized from available supplier information.
| Property | Value | Reference |
| CAS Number | 500872-62-8 | [6][7][8] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [6][8] |
| Molecular Weight | 204.23 | [6] |
| Appearance | Solid (form) | [8] |
| Alternate Name | 2-(5,6-dimethyl-1H-benzo[d]imidazol-1-yl)acetic acid | [6][7] |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound has not been found in the reviewed literature. However, general methods for the synthesis of N-substituted benzimidazole acetic acid derivatives can be inferred from established benzimidazole chemistry. A plausible synthetic route would likely involve a two-step process:
-
Synthesis of the 5,6-dimethylbenzimidazole core: This is a common starting material. A patented method for its preparation involves the formylation of 3,4-dimethylaniline, followed by nitration, reduction of the nitro group, and finally cyclization with formic acid.[9]
-
N-alkylation with an acetic acid derivative: The resulting 5,6-dimethylbenzimidazole could then be N-alkylated at the 1-position using a haloacetic acid (e.g., chloroacetic acid or bromoacetic acid) or an ester thereof (e.g., ethyl chloroacetate) under basic conditions. If an ester is used, a subsequent hydrolysis step would be required to yield the final carboxylic acid product.
A general workflow for this proposed synthesis is depicted below.
Caption: Proposed synthetic pathway for this compound.
Biological Activity and Potential Applications
Direct experimental evidence of the biological activity of this compound is not available in the current scientific literature. However, the broader class of benzimidazole derivatives is well-documented to possess a wide range of pharmacological properties. This suggests that the target compound could be a candidate for various biological screenings.
Potential areas of biological investigation for this compound, based on the activities of related compounds, include:
-
Anticancer Activity: Many benzimidazole derivatives have been investigated as potential anticancer agents.[10]
-
Antimicrobial Activity: The benzimidazole scaffold is a key component in several antimicrobial drugs.
-
Anti-inflammatory and Analgesic Activity: Certain benzimidazole derivatives have shown promise as anti-inflammatory and pain-relieving agents.[2]
-
Antiviral Activity: The benzimidazole structure is found in some antiviral medications.
-
Neuroprotective Effects: Recent studies have explored benzimidazole derivatives for their potential in treating neurodegenerative diseases like Alzheimer's.[10]
It is important to note that the specific biological activity of this compound can only be determined through dedicated in vitro and in vivo experimental studies.
Signaling Pathways and Mechanism of Action
Due to the absence of specific research on this compound, there is no information regarding its mechanism of action or the signaling pathways it may modulate. For other benzimidazole derivatives, a variety of mechanisms have been elucidated, often dependent on the specific substitutions on the benzimidazole core. For example, some anticancer benzimidazoles are known to interact with microtubules or inhibit specific kinases.
A logical workflow for investigating the mechanism of action for a novel compound like this would involve a series of targeted experiments.
Caption: A general experimental workflow for elucidating the mechanism of action.
Experimental Protocols
As no specific experimental studies for this compound have been published, detailed protocols cannot be provided. However, based on the general investigation of benzimidazole derivatives, the following experimental approaches would be relevant:
General Synthesis of a Benzimidazole Acetic Acid Derivative (Illustrative)
-
Reaction Setup: To a solution of the starting benzimidazole (1 equivalent) in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate (2-3 equivalents).
-
Alkylation: Add ethyl chloroacetate (1.1-1.5 equivalents) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, filter the solid and concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography.
-
Hydrolysis: Dissolve the resulting ester in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide).
-
Reaction Conditions: Stir the mixture at room temperature or with heating until the hydrolysis is complete (monitored by TLC).
-
Isolation: Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid product. The solid can be collected by filtration, washed with water, and dried.
In Vitro Cell Viability Assay (Example: MTT Assay)
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Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.
Conclusion
This compound is a compound with limited available scientific data. While its basic chemical properties are known, its synthesis, biological activity, and mechanism of action remain to be elucidated through dedicated research. The extensive and diverse biological activities of the broader benzimidazole class of compounds suggest that this particular derivative may hold therapeutic potential and warrants further investigation by the scientific community. The general synthetic strategies and experimental protocols outlined in this guide can serve as a foundation for future research into this and related molecules.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmpronline.com [ijmpronline.com]
- 5. eijppr.com [eijppr.com]
- 6. scbt.com [scbt.com]
- 7. scbt.com [scbt.com]
- 8. This compound AldrichCPR 50866-56-3 [sigmaaldrich.cn]
- 9. CN112898206A - Preparation method of 5, 6-dimethylbenzimidazole - Google Patents [patents.google.com]
- 10. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Technical Whitepaper on (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. This technical guide focuses on a specific derivative, (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid, providing a comprehensive overview of its synthesis, and exploring its potential biological activities based on evidence from structurally related compounds. While direct experimental data on this specific molecule is limited in publicly available literature, this paper extrapolates its potential antimicrobial, anti-inflammatory, and anticancer properties by examining analogous benzimidazole derivatives. Detailed experimental protocols for the synthesis and evaluation of these biological activities are provided to facilitate further research and drug discovery efforts in this promising area.
Introduction
Benzimidazole derivatives are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse range of biological activities.[1] The fusion of a benzene ring with an imidazole ring creates a stable bicyclic system that can be readily functionalized at various positions, leading to a wide array of pharmacological profiles.[2] These derivatives have been successfully developed into drugs for various therapeutic applications, including antimicrobial, antiviral, anthelmintic, anti-inflammatory, anticancer, and antihypertensive agents.[3][4]
The biological activity of benzimidazole derivatives is highly dependent on the nature and position of their substituents.[2] The 5,6-dimethyl substitution on the benzene ring is a common feature in several biologically active benzimidazoles, including being a key component of vitamin B12.[5] Additionally, the introduction of an acetic acid moiety, particularly at the N-1 position of the imidazole ring, has been shown to modulate the pharmacological properties of various heterocyclic compounds. This whitepaper specifically delves into the synthesis and potential biological activities of this compound, a molecule combining these key structural features.
Synthesis of this compound
The synthesis of this compound can be achieved through a straightforward N-alkylation of 5,6-dimethylbenzimidazole with a suitable two-carbon synthon, typically an alpha-haloacetic acid or its ester derivative. A general synthetic scheme is presented below.
References
- 1. The antiinflammatory profile of (5H-dibenzo[a,d]-cyclohepten-5-ylidene)acetic acid (WY-41,770), an agent possessing weak prostaglandin synthetase inhibitory activity that is devoid of gastric side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances of benzimidazole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of 5,6-dimethylbenzimidazole as the Co alpha ligand of the cobamide synthesized by Salmonella typhimurium. Nutritional characterization of mutants defective in biosynthesis of the imidazole ring - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental studies on the mechanism of action of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid are not extensively available in the public domain. This guide provides a comprehensive overview based on the well-established pharmacological activities of structurally related benzimidazole derivatives and the influence of its specific substituents. The proposed mechanisms are inferred from structure-activity relationship (SAR) studies of analogous compounds.
Executive Summary
This compound is a heterocyclic compound belonging to the benzimidazole class. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known to be a constituent of various pharmacologically active agents. The presence of a 5,6-dimethyl substitution, a key component of vitamin B12, and an acetic acid moiety at the N-1 position suggests a range of potential biological activities. This document elucidates the probable mechanisms of action by drawing parallels with closely related and well-studied benzimidazole analogs, focusing on potential anti-inflammatory, analgesic, and antimicrobial activities.
Molecular Profile
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2-(5,6-dimethyl-1H-benzo[d]imidazol-1-yl)acetic acid |
| CAS Number | 500872-62-8 |
| Molecular Formula | C₁₁H₁₂N₂O₂ |
| Molecular Weight | 204.23 g/mol |
| Structure |
|
Hypothesized Mechanisms of Action
Based on the structure-activity relationships of benzimidazole derivatives, the following mechanisms are proposed for this compound.
The acetic acid moiety attached to the benzimidazole nucleus is a common feature in several non-steroidal anti-inflammatory drugs (NSAIDs). Therefore, a primary hypothesized mechanism is the inhibition of cyclooxygenase (COX) enzymes.
-
COX Inhibition: The compound may act as a competitive inhibitor of COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. The acetic acid side chain can mimic arachidonic acid, the natural substrate for COX enzymes.
A study on (1H-benzimidazol-2-yl) acetic acid demonstrated central analgesic activity[1]. The 5,6-dimethyl substitution may modulate the potency and selectivity of COX inhibition.
Signaling Pathway: Prostaglandin Synthesis Inhibition
Figure 1: Hypothesized inhibition of the cyclooxygenase pathway.
Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties. The proposed mechanisms often involve the inhibition of essential microbial enzymes or disruption of cellular processes.
-
Inhibition of Microbial Growth: Kale et al. reported that benzimidazole acetic acid derivatives exhibit antimicrobial activity against various bacterial and fungal strains[2][3]. The mechanism may involve interference with microbial DNA synthesis or enzymatic activities crucial for cell survival. The lipophilicity conferred by the dimethyl groups could enhance membrane permeability, leading to increased intracellular concentration of the compound.
Experimental Workflow: Antimicrobial Screening
Figure 2: A typical experimental workflow for antimicrobial activity screening.
Structure-Activity Relationship (SAR) Insights
The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole ring system.
| Position | Substituent Group | Influence on Activity |
| N1 | Acetic acid | Often imparts anti-inflammatory and analgesic properties by mimicking the carboxylic acid function of NSAIDs. Also contributes to antimicrobial effects[2][3]. |
| C2 | - (Unsubstituted) | Substitution at the C2 position is a common strategy to modulate activity. The absence of a bulky group might influence the binding pocket accessibility of target enzymes. |
| C5, C6 | Dimethyl | The presence of methyl groups at these positions can enhance lipophilicity, potentially improving cell membrane penetration. This substitution is also a key feature of Vitamin B12, suggesting possible interactions with related metabolic pathways[4]. |
Reported SAR analyses indicate that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold greatly influence anti-inflammatory activity[5][6][7].
Logical Relationship: SAR of Benzimidazole Derivatives
Figure 3: Influence of substitutions on the pharmacological activity of the benzimidazole core.
Experimental Protocols
While specific protocols for this compound are not available, the following are standard methodologies used to assess the activities of analogous compounds.
-
Objective: To determine the inhibitory effect of the test compound on COX-1 and COX-2 enzymes.
-
Materials: Ovine COX-1 or human recombinant COX-2, arachidonic acid, colorimetric substrate, test compound, and a suitable buffer system.
-
Procedure:
-
The test compound is pre-incubated with the COX enzyme at various concentrations.
-
The reaction is initiated by the addition of arachidonic acid.
-
The formation of prostaglandin G2 (PGG2) is measured, which is then converted to a colored compound by the peroxidase activity of COX.
-
The absorbance is read using a spectrophotometer.
-
The IC₅₀ value (concentration required for 50% inhibition) is calculated by plotting the percentage of inhibition versus the compound concentration.
-
-
Objective: To evaluate the peripheral analgesic activity of the test compound in an animal model.
-
Animals: Typically, Swiss albino mice are used.
-
Procedure:
-
Animals are divided into control, standard (e.g., diclofenac sodium), and test groups.
-
The test compound is administered orally or intraperitoneally at different doses.
-
After a specific period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing (abdominal constrictions).
-
The number of writhes is counted for a defined period (e.g., 20 minutes).
-
The percentage of protection (analgesic activity) is calculated by comparing the number of writhes in the test groups to the control group. A significant reduction in the number of writhes indicates analgesic activity[1].
-
-
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
-
Method: Broth microdilution method.
-
Procedure:
-
Serial dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
Positive (microorganism without compound) and negative (broth only) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Conclusion and Future Directions
This compound possesses structural features that strongly suggest potential as a pharmacologically active agent, particularly in the realms of anti-inflammatory, analgesic, and antimicrobial therapies. The hypothesized mechanisms, primarily centered around COX inhibition and disruption of microbial cellular processes, are based on robust evidence from structurally similar benzimidazole derivatives.
Future research should focus on empirical validation of these proposed mechanisms through direct experimental investigation. This would involve a comprehensive screening of the compound against a panel of relevant biological targets, detailed in vivo efficacy studies, and further exploration of its pharmacokinetic and toxicological profiles to ascertain its therapeutic potential.
References
- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their versatile chemical nature allows for a wide range of substitutions, leading to diverse pharmacological activities. (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid, with its carboxylic acid moiety, presents a valuable scaffold for further chemical modification and exploration of its potential as a therapeutic agent or functional material. This guide addresses the critical need for detailed spectroscopic and synthetic information to facilitate further research and development involving this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~10.5 - 12.0 | Singlet (broad) | 1H | -COOH |
| ~8.10 | Singlet | 1H | H-2 |
| ~7.55 | Singlet | 1H | H-4 |
| ~7.40 | Singlet | 1H | H-7 |
| ~5.00 | Singlet | 2H | -CH₂- |
| ~2.35 | Singlet | 6H | 5,6-di-CH₃ |
Solvent: DMSO-d₆
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Assignment |
| ~170.0 | C=O (acid) |
| ~144.0 | C-2 |
| ~142.0 | C-7a |
| ~133.0 | C-3a |
| ~131.0 | C-5 |
| ~130.0 | C-6 |
| ~118.0 | C-4 |
| ~111.0 | C-7 |
| ~48.0 | -CH₂- |
| ~20.0 | 5,6-di-CH₃ |
Solvent: DMSO-d₆
Predicted Mass Spectrometry Data
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 204.09 | [M]⁺ (Molecular Ion) |
| 187.08 | [M - OH]⁺ |
| 159.09 | [M - COOH]⁺ |
| 145.08 | [M - CH₂COOH]⁺ |
Ionization Mode: Electrospray Ionization (ESI) or Electron Ionization (EI)
Predicted Infrared (IR) Spectroscopy Data
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~3000 | Medium | C-H stretch (aromatic & aliphatic) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1620, 1490 | Medium | C=C and C=N stretch (aromatic) |
| ~1300 | Medium | C-N stretch |
Sample State: KBr pellet or ATR
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
This procedure is a general method adapted from known syntheses of related benzimidazole derivatives.
Materials:
-
5,6-dimethyl-1H-benzimidazole
-
Ethyl chloroacetate
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
-
Deionized water
Procedure:
-
Alkylation: To a solution of 5,6-dimethyl-1H-benzimidazole (1.0 eq) in DMF, add anhydrous potassium carbonate (2.0 eq). Stir the mixture at room temperature for 30 minutes.
-
Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl (5,6-dimethyl-1H-benzimidazol-1-yl)acetate.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient).
-
Hydrolysis: Dissolve the purified ester in a mixture of ethanol and 1 M sodium hydroxide solution.
-
Stir the mixture at room temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 3-4 with 1 M hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy:
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Record ¹H and ¹³C NMR spectra at room temperature. Use the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C) as an internal reference.
Mass Spectrometry:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Infuse the sample solution into the mass spectrometer and acquire the spectrum in both positive and negative ion modes.
Infrared (IR) Spectroscopy:
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Visualizations
Synthetic Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic pathway for this compound.
Structure-Spectra Correlation
This diagram illustrates the logical relationship between the key structural features of the molecule and their expected spectroscopic signals.
Caption: Correlation of molecular structure with expected spectroscopic signals.
Potential Therapeutic Targets of (5,6-Dimethyl-1H-benzimidazol-1-yl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5,6-Dimethyl-1H-benzimidazol-1-yl)acetic acid is a benzimidazole derivative, a class of heterocyclic compounds known for a wide spectrum of pharmacological activities. While direct therapeutic targets of this specific molecule are not extensively documented in publicly available research, the broader family of benzimidazole and specifically 5,6-dimethylbenzimidazole derivatives have been investigated for various therapeutic applications. This technical guide consolidates the potential therapeutic targets of this compound by examining the biological activities of structurally related compounds. The primary inferred targets fall into two main categories: oncology-related pathways and cholinesterase inhibition relevant to neurodegenerative diseases. This document provides an in-depth overview of these potential targets, associated signaling pathways, relevant experimental protocols for their investigation, and quantitative data from related compounds to guide future research and drug development efforts.
Introduction to Benzimidazole Scaffolds
Benzimidazole, a fused heterocyclic aromatic compound, is a "privileged" scaffold in medicinal chemistry due to its presence in numerous pharmacologically active molecules. The structural similarity of the benzimidazole core to naturally occurring purines allows it to interact with a variety of biological targets. Derivatives of benzimidazole have demonstrated a wide range of activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive effects[1][2][3]. The 5,6-dimethylbenzimidazole moiety is notably a key component of vitamin B12, highlighting its biological significance[4]. The acetic acid substitution at the 1-position of the benzimidazole ring can influence the compound's physicochemical properties, such as solubility and ability to interact with target proteins.
Inferred Therapeutic Area 1: Oncology
Numerous benzimidazole derivatives have been identified as potent anti-cancer agents, acting through various mechanisms that disrupt cancer cell proliferation and survival.
Potential Oncology Targets
Based on studies of related compounds, potential oncology-related therapeutic targets for this compound could include:
-
Tubulin Polymerization: Many benzimidazole compounds, such as albendazole and mebendazole, exert their anti-cancer effects by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton. This disruption of microtubule formation leads to cell cycle arrest and apoptosis.
-
Tyrosine Kinases: Certain benzimidazole derivatives have been shown to inhibit various tyrosine kinases that are often overactive in cancer, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Bcr-Abl. Inhibition of these kinases can block downstream signaling pathways essential for tumor growth, angiogenesis, and metastasis.
-
DNA Intercalation and Topoisomerase Inhibition: The planar structure of the benzimidazole ring allows some derivatives to intercalate into DNA or inhibit topoisomerases, enzymes that are crucial for DNA replication and repair. This leads to DNA damage and subsequent cell death.
-
Poly (ADP-ribose) Polymerase (PARP): Some benzimidazole-containing compounds have been identified as inhibitors of PARP, an enzyme involved in DNA repair. PARP inhibition is a particularly promising strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.
Relevant Signaling Pathways
The potential anti-cancer effects of this compound could be mediated through the modulation of key signaling pathways, including:
-
PI3K/Akt/mTOR Pathway: This is a central pathway that regulates cell growth, proliferation, and survival. Inhibition of upstream tyrosine kinases can lead to the downregulation of this pathway.
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. It can be affected by the inhibition of receptor tyrosine kinases.
-
Cell Cycle Checkpoints: By targeting tubulin, the compound could activate the spindle assembly checkpoint, leading to mitotic arrest and apoptosis.
Experimental Protocols
-
Objective: To determine the cytotoxic effect of the compound on cancer cell lines.
-
Method:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
-
Objective: To assess the inhibitory effect of the compound on tubulin polymerization.
-
Method:
-
Use a commercially available tubulin polymerization assay kit.
-
Reconstitute purified tubulin in a polymerization buffer.
-
Add various concentrations of the test compound or a known inhibitor (e.g., paclitaxel, colchicine) to the tubulin solution in a 96-well plate.
-
Incubate the plate at 37°C to induce polymerization.
-
Monitor the change in absorbance at 340 nm over time using a plate reader.
-
Analyze the polymerization curves to determine the effect of the compound.
-
Quantitative Data from Related Compounds
| Compound | Target | Cell Line | IC50 (µM) |
| Albendazole | Tubulin | A549 (Lung) | 0.24 |
| Mebendazole | Tubulin | HCT116 (Colon) | 0.18 |
| A-674563 | Akt1 | - | 0.014 |
| Vandetanib | VEGFR2 | - | 0.04 |
Note: This data is for structurally related or mechanistically similar compounds and serves as a reference for potential efficacy.
Inferred Therapeutic Area 2: Neurodegenerative Diseases
Several benzimidazole derivatives have been investigated as inhibitors of cholinesterases, enzymes that play a crucial role in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
Potential Neurodegenerative Disease Targets
-
Acetylcholinesterase (AChE): The primary enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft. Inhibition of AChE increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission.
-
Butyrylcholinesterase (BChE): A secondary enzyme that also hydrolyzes acetylcholine. Its levels increase in the brains of Alzheimer's patients as the disease progresses, making it an important therapeutic target.
Signaling and Pathophysiological Relevance
In Alzheimer's disease, the degeneration of cholinergic neurons leads to a deficit in acetylcholine, which is associated with cognitive decline. By inhibiting AChE and BChE, the concentration and duration of action of acetylcholine in the synapse are increased, which can help to alleviate some of the cognitive symptoms.
References
In Vitro Studies of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid: A Technical Overview
An extensive review of scientific literature reveals a notable absence of specific in vitro studies for the compound (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid (CAS Number: 500872-62-8). While the benzimidazole scaffold is a cornerstone in medicinal chemistry, leading to a wide array of pharmacologically active molecules, this particular derivative appears to be largely unexplored in publicly available research. This guide, therefore, addresses the broader context of related benzimidazole derivatives to provide a framework for potential research and understanding, while highlighting the data gap for the specified molecule.
The benzimidazole structure is a key pharmacophore, and derivatives have shown a wide range of biological activities, including roles as anticancer and antimicrobial agents. For instance, research into other 5,6-dimethyl-1H-benzimidazole derivatives has been conducted, but these studies focus on compounds with different substitutions at the 1 or 2-position of the benzimidazole ring, which significantly alters their biological profiles.
General Methodologies for Synthesis of Benzimidazole Derivatives
While a specific protocol for this compound is not detailed in the available literature, the synthesis of related benzimidazole derivatives often follows established chemical pathways. A common approach involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives. For N-substituted benzimidazoles, alkylation of the benzimidazole ring is a typical subsequent step.
A plausible synthetic route for this compound could involve the reaction of 5,6-dimethyl-1H-benzimidazole with a haloacetic acid ester, followed by hydrolysis.
Caption: Plausible synthetic workflow for the target compound.
Potential Areas of In Vitro Investigation
Based on the activities of structurally similar benzimidazole derivatives, several avenues for in vitro investigation of this compound could be proposed. These would aim to elucidate its potential cytotoxic, antimicrobial, or enzyme-inhibitory activities.
1. Anticancer Activity Screening:
-
Cell Viability Assays: Initial screening would likely involve treating various cancer cell lines (e.g., HeLa, MCF-7, A549) with the compound at different concentrations. The half-maximal inhibitory concentration (IC50) would be determined using assays such as the MTT or MTS assay.
-
Mechanism of Action Studies: Should the compound show significant cytotoxicity, further experiments could explore the underlying mechanism. This might include cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V/PI staining), and investigation of effects on key signaling pathways like MAPK or PI3K/Akt.
Caption: Hypothetical workflow for in vitro anticancer screening.
2. Antimicrobial Activity Screening:
-
Broth Microdilution Method: To determine the minimum inhibitory concentration (MIC), the compound would be serially diluted in a liquid growth medium and inoculated with various bacterial or fungal strains. The MIC is the lowest concentration that prevents visible growth.
-
Agar Disk Diffusion Assay: A qualitative initial screen where a paper disk impregnated with the compound is placed on an agar plate seeded with a microorganism. The diameter of the zone of inhibition around the disk indicates the extent of the antimicrobial activity.
Conclusion
While the benzimidazole core is of significant interest to medicinal chemists, the specific derivative, this compound, remains uncharacterized in the scientific literature regarding its in vitro biological activities. The information presented here on related compounds and general methodologies serves as a potential starting point for researchers interested in exploring the properties of this molecule. Future studies are required to determine if this compound possesses any significant biological activity and to elucidate its potential mechanisms of action. Without such primary data, a detailed technical guide with quantitative analysis and specific protocols cannot be constructed.
(5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid: A Technical Guide for Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid is a small molecule designated as a biochemical for proteomics research. While specific applications and mechanisms of action are not yet extensively documented in peer-reviewed literature, its structural similarity to other biologically active benzimidazole derivatives suggests potential utility in studying cellular signaling pathways and identifying protein targets. This guide provides a comprehensive overview of the compound's properties, a plausible synthetic route, and detailed experimental protocols for its application in quantitative proteomics workflows, including label-free and stable isotope labeling techniques. The methodologies outlined herein are intended to serve as a foundational framework for researchers seeking to investigate the effects of this compound on the proteome.
Introduction
Benzimidazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer effects. These activities often stem from their ability to interact with various biological macromolecules, thereby modulating their function. The title compound, this compound, is a member of this family, featuring a benzimidazole core with dimethyl substitutions and an acetic acid moiety. This acetic acid group introduces a carboxylic acid function, which could be critical for its biological activity and allows for potential derivatization.
Although its specific role in proteomics is emerging, it is hypothesized that this compound may serve as a valuable tool for chemical proteomics, potentially acting as a small molecule inhibitor or modulator of protein function. Proteomics, the large-scale study of proteins, offers a powerful approach to elucidate the mechanism of action of such compounds by identifying their protein targets and characterizing their downstream effects on cellular protein expression.
This technical guide will detail the essential information and methodologies required to utilize this compound in proteomics research.
Compound Profile
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 500872-62-8 | [1][2] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [1] |
| Molecular Weight | 204.23 g/mol | [1] |
| Appearance | Solid | [2] |
| Canonical SMILES | CC1=CC2=C(C=C1C)N(C=N2)CC(=O)O | |
| InChI Key | FSWUHNJXLGYKCJ-UHFFFAOYSA-N | [2] |
Proposed Synthesis
A plausible synthetic route for this compound can be adapted from established methods for the N-alkylation of benzimidazoles. A proposed two-step synthesis is outlined below.
Step 1: Synthesis of 5,6-dimethyl-1H-benzimidazole
The starting material, 5,6-dimethyl-1H-benzimidazole, can be synthesized via the condensation of 4,5-dimethyl-1,2-phenylenediamine with formic acid.
Reaction: 4,5-dimethyl-1,2-phenylenediamine + HCOOH → 5,6-dimethyl-1H-benzimidazole + 2H₂O
Protocol:
-
Combine 4,5-dimethyl-1,2-phenylenediamine and an excess of formic acid in a round-bottom flask.
-
Heat the reaction mixture at 100-120°C for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 5,6-dimethyl-1H-benzimidazole by recrystallization or column chromatography.
Step 2: N-Alkylation to this compound
The final product can be obtained by the N-alkylation of 5,6-dimethyl-1H-benzimidazole with an haloacetic acid, such as chloroacetic acid, in the presence of a base.
Reaction: 5,6-dimethyl-1H-benzimidazole + ClCH₂COOH + Base → this compound + Base·HCl
Protocol:
-
Dissolve 5,6-dimethyl-1H-benzimidazole in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
-
Add a base, such as potassium carbonate, to the solution.
-
Add a solution of chloroacetic acid in DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (50-60°C) until the reaction is complete, as monitored by TLC.
-
Once the reaction is complete, pour the mixture into water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Further purify the product by recrystallization.
Experimental Protocols for Proteomics Analysis
To investigate the effects of this compound on the proteome, two primary quantitative proteomics strategies are recommended: Label-Free Quantification (LFQ) and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
General Sample Preparation: In-Solution Digestion
This protocol is a fundamental step for both LFQ and SILAC workflows.
Materials:
-
Cell pellets (treated with the compound and vehicle control)
-
Lysis buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Protocol:
-
Cell Lysis: Resuspend cell pellets in lysis buffer. Sonicate or vortex vigorously to ensure complete lysis.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the bicinchoninic acid (BCA) assay.
-
Reduction: To an equal amount of protein from each sample, add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Alkylation: Cool the samples to room temperature. Add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
Dilution: Dilute the samples with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalting: Desalt the peptide samples using C18 solid-phase extraction (SPE) cartridges.
-
Lyophilization: Dry the desalted peptides using a vacuum centrifuge and store at -80°C until LC-MS/MS analysis.
Label-Free Quantification (LFQ) Workflow
LFQ is a powerful method for comparing the relative abundance of proteins across multiple samples.[1]
Experimental Design:
-
Culture cells in at least three biological replicates.
-
Treat one group of cells with a predetermined concentration of this compound and another group with a vehicle control for a specified duration.
-
Harvest the cells and prepare protein lysates.
-
Perform in-solution digestion for each sample individually as described in section 4.1.
LC-MS/MS Analysis:
-
Reconstitute the dried peptide samples in a loading buffer (e.g., 0.1% formic acid in water).
-
Analyze each sample by LC-MS/MS. A randomized injection order is recommended to minimize systematic bias.[3]
-
The mass spectrometer should be operated in data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.[4]
Data Analysis:
-
Peptide and Protein Identification: Process the raw mass spectrometry data using a search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins by matching against a protein sequence database.
-
Protein Quantification: Quantify proteins based on the intensity of their corresponding peptides.
-
Statistical Analysis: Perform statistical tests (e.g., t-test or ANOVA) to identify proteins that are significantly differentially expressed between the treated and control groups.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Workflow
SILAC is a metabolic labeling strategy that provides high accuracy in relative protein quantification.[5][6]
Experimental Design:
-
Culture two populations of cells. One in "light" medium containing normal amino acids (e.g., ¹²C₆-Arginine and ¹²C₆-Lysine) and the other in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-Arginine and ¹³C₆-Lysine).
-
Ensure complete incorporation of the heavy amino acids by growing the cells for at least five passages in the heavy medium.[7][8]
-
Treat the "heavy" labeled cells with this compound and the "light" labeled cells with the vehicle control.
-
Harvest the cells and combine equal amounts of protein from the light and heavy populations.
-
Perform in-solution digestion on the mixed sample as described in section 4.1.
LC-MS/MS Analysis:
-
Analyze the single, mixed peptide sample by LC-MS/MS.
Data Analysis:
-
Peptide and Protein Identification: Process the raw data using a SILAC-aware search algorithm.
-
Protein Quantification: For each identified protein, calculate the ratio of the intensities of the heavy and light peptide pairs.
-
Data Interpretation: Proteins with a heavy/light ratio significantly deviating from 1 are considered to be up- or down-regulated in response to the compound treatment.
Data Presentation
Quantitative proteomics data should be presented in a clear and structured manner to facilitate interpretation and comparison.
Table 1: Hypothetical LFQ Data Summary
| Protein Accession | Gene Name | Log₂ Fold Change (Treated/Control) | p-value | -log₁₀(p-value) | Regulation |
| P01234 | GENEA | 2.5 | 0.001 | 3.0 | Upregulated |
| Q56789 | GENEB | -1.8 | 0.005 | 2.3 | Downregulated |
| ... | ... | ... | ... | ... | ... |
Table 2: Hypothetical SILAC Data Summary
| Protein Accession | Gene Name | Heavy/Light Ratio | log₂(H/L Ratio) | Number of Peptides | Regulation |
| P98765 | GENEX | 3.2 | 1.68 | 15 | Upregulated |
| O12345 | GENEY | 0.4 | -1.32 | 8 | Downregulated |
| ... | ... | ... | ... | ... | ... |
Conclusion
This compound represents a promising yet under-investigated tool for proteomics research. This guide provides the necessary theoretical and practical framework to begin exploring its biological effects. By employing the detailed synthesis and proteomics protocols, researchers can systematically investigate the compound's mechanism of action, identify its protein targets, and uncover its impact on cellular proteomes. Such studies will be instrumental in defining the utility of this compound as a valuable biochemical probe in drug discovery and chemical biology.
References
- 1. Label-Free Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 2. This compound AldrichCPR 50866-56-3 [sigmaaldrich.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Label-free Quantitative Proteomics Analysis Advances Understanding of Biological Processes - AnalyteGuru [thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 7. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). | Broad Institute [broadinstitute.org]
- 8. researchgate.net [researchgate.net]
The Genesis of a Bioactive Scaffold: A Technical Guide to (5,6-dimethyl-1H-benzimidazol-1-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid, a notable member of the versatile benzimidazole class of compounds. While the specific historical records detailing the initial synthesis and biological characterization of this exact molecule are not extensively documented in readily available literature, this paper pieces together its likely origins and significance by examining the broader history of benzimidazole acetic acid derivatives. This guide covers the general synthetic pathways, known biological activities of closely related analogs, and detailed experimental protocols. Quantitative data from related compounds are summarized, and key experimental workflows are visualized to provide a thorough understanding for researchers in drug discovery and development.
Introduction: The Benzimidazole Privileged Structure
The benzimidazole core, formed by the fusion of benzene and imidazole rings, is recognized as a "privileged scaffold" in medicinal chemistry. This structural motif is present in numerous naturally occurring and synthetic molecules that exhibit a wide array of biological activities. The versatility of the benzimidazole ring system allows for substitutions at various positions, leading to a vast chemical space for drug discovery. One of the key derivatives that has garnered interest is the class of benzimidazole-1-yl-acetic acids, which combines the bioactive benzimidazole core with an acetic acid moiety, often enhancing solubility and providing an additional interaction point with biological targets.
Historical Context and Discovery
The history of benzimidazoles dates back to the late 19th century, with the first synthesis of the parent compound. However, it was in the mid-20th century that the therapeutic potential of this class of compounds began to be widely recognized, particularly with the discovery of the anthelmintic properties of thiabendazole.
The specific timeline for the discovery of this compound is not clearly delineated in the scientific literature. Its emergence is likely a result of systematic structure-activity relationship (SAR) studies on the benzimidazole scaffold. The addition of the acetic acid group at the N-1 position and the dimethyl substitution on the benzene ring are common modifications explored to modulate the physicochemical and pharmacological properties of the parent benzimidazole.
Research on related benzimidazole acetic acid derivatives has pointed towards a range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties.[1][2] These findings suggest that the discovery of the biological potential of this compound would have been a part of this broader exploration of the chemical and therapeutic landscape of benzimidazoles.
Synthesis and Characterization
The synthesis of this compound can be achieved through a well-established multi-step reaction sequence. A plausible and commonly employed synthetic route is outlined below.
General Synthetic Pathway
The synthesis typically begins with the formation of the 5,6-dimethylbenzimidazole core, followed by N-alkylation with an acetic acid derivative.
References
Methodological & Application
Application Notes and Protocols: (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid in Kinase Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] Its ability to interact with the ATP-binding site of various kinases makes it an attractive starting point for the development of targeted therapies.[3] (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid is a derivative that incorporates a carboxylic acid moiety, which can potentially form additional interactions within the kinase active site or improve pharmacokinetic properties.
While direct inhibitory data for this compound is not extensively available in public literature, its structural similarity to known kinase inhibitors, such as the Casein Kinase 2 (CK2) inhibitor 1-carboxymethyl-2-dimethylamino-4,5,6,7-tetrabromobenzimidazole, provides a strong rationale for its screening against a panel of kinases, with a particular focus on CK2.[2]
These application notes provide a comprehensive guide for the synthesis, screening, and potential applications of this compound as a kinase inhibitor.
Synthesis Protocol
A plausible multi-step synthesis for this compound is outlined below, based on established methods for benzimidazole synthesis and N-alkylation.
Step 1: Synthesis of 5,6-dimethyl-1H-benzimidazole
This procedure is adapted from a known patent for the synthesis of the benzimidazole core.[4]
-
Reaction Setup: In a flask, add N-(2-amino-4,5-dimethylphenyl)formamide.
-
Cyclization: Add formic acid to the flask. The recommended ratio of N-(2-amino-4,5-dimethylphenyl)formamide to formic acid is between 1:1 and 1:5.
-
Heating: Heat the reaction mixture to a temperature between 80-120°C for 2-12 hours.
-
Work-up:
-
After the reaction is complete, add purified water and activated carbon.
-
Stir the mixture at 110°C for 1 hour.
-
Cool the mixture to room temperature and filter to remove the activated carbon.
-
Cool the filtrate to 10°C.
-
Adjust the pH to 7.5-8 by the dropwise addition of ammonia water to precipitate the product.
-
-
Isolation: Filter the precipitate, wash the filter cake with water, and dry to obtain 5,6-dimethyl-1H-benzimidazole.
Step 2: Synthesis of Ethyl (5,6-dimethyl-1H-benzimidazol-1-yl)acetate
This step involves the N-alkylation of the benzimidazole core with ethyl bromoacetate.[5]
-
Reaction Setup: To a solution of 5,6-dimethyl-1H-benzimidazole in a suitable solvent such as THF, add a base like sodium hydride (NaH).
-
Alkylation: Add ethyl bromoacetate to the reaction mixture.
-
Reaction Time: Stir the mixture at room temperature for 12 hours.
-
Work-up:
-
Filter the reaction mixture to remove any solid byproducts.
-
Evaporate the solvent under vacuum.
-
-
Purification: The crude product can be purified by crystallization from a solvent like ethanol to yield ethyl (5,6-dimethyl-1H-benzimidazol-1-yl)acetate.
Step 3: Synthesis of this compound
The final step is the hydrolysis of the ester to the carboxylic acid.
-
Reaction Setup: Dissolve ethyl (5,6-dimethyl-1H-benzimidazol-1-yl)acetate in a mixture of an alcohol (e.g., ethanol) and water.
-
Hydrolysis: Add a base, such as sodium hydroxide (NaOH), to the solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography.
-
Work-up:
-
Once the reaction is complete, carefully neutralize the mixture with an acid (e.g., HCl) to a pH of approximately 5-6 to precipitate the product.
-
Concentrate the solution to half its volume.
-
-
Isolation: Filter the solid precipitate to obtain this compound.
Rationale for Kinase Inhibitor Screening
The structural similarity of the target compound to known benzimidazole-based kinase inhibitors suggests its potential as a modulator of kinase activity. The data presented in the table below for a structurally related compound provides a strong impetus for screening this compound against Casein Kinase 2 (CK2) and other related kinases.
| Compound Name | Target Kinase | IC50 (nM) | Reference |
| 1-carboxymethyl-2-dimethylamino-4,5,6,7-tetrabromobenzimidazole (K66) | CK2 | 500 | [2] |
Experimental Protocols for Kinase Inhibitor Screening
Two robust and widely used methods for kinase inhibitor screening are provided below. These protocols are general and can be adapted for screening this compound against a variety of kinases.
Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[1][6]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest
-
Kinase-specific substrate and buffer
-
This compound (test compound)
-
Multiwell plates (white, opaque)
-
Luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare a reaction mixture containing the kinase, its substrate, ATP, and the kinase reaction buffer in a multiwell plate.
-
Add varying concentrations of this compound to the wells. Include appropriate controls (no inhibitor, no enzyme).
-
Initiate the kinase reaction and incubate at the optimal temperature for the specific kinase.
-
-
Termination and ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase and luciferin to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the luminescence signal against the concentration of the test compound to determine the IC50 value.
-
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (LanthaScreen™)
This assay measures the phosphorylation of a fluorescently labeled substrate by a kinase.[7]
Materials:
-
LanthaScreen™ TR-FRET Kinase Assay Kit (Thermo Fisher Scientific) including:
-
Terbium-labeled anti-phospho substrate antibody
-
Fluorescein-labeled substrate
-
-
Kinase of interest
-
ATP
-
This compound (test compound)
-
Multiwell plates (black, low-volume)
-
TR-FRET compatible plate reader
Procedure:
-
Kinase Reaction Setup:
-
In a multiwell plate, combine the kinase, fluorescein-labeled substrate, ATP, and varying concentrations of this compound.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding EDTA.
-
Add the terbium-labeled anti-phospho substrate antibody to each well.
-
Incubate at room temperature for 60 minutes to allow for antibody binding to the phosphorylated substrate.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader capable of excitation at ~340 nm and measuring emission at two wavelengths (for the terbium donor and the fluorescein acceptor).
-
-
Data Analysis:
-
Calculate the emission ratio of the acceptor to the donor. An increase in this ratio indicates substrate phosphorylation.
-
Plot the emission ratio against the inhibitor concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: Simplified Casein Kinase 2 (CK2) signaling pathway.
Experimental Workflows
Caption: Workflow for kinase inhibitor screening assays.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 2. researchgate.net [researchgate.net]
- 3. ulab360.com [ulab360.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
Dissolving (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the dissolution of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid for various experimental applications. Understanding the solubility characteristics of this compound is crucial for ensuring accurate and reproducible results in biological assays and other research endeavors.
Physicochemical Properties and Solubility Overview
This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound. The presence of the carboxylic acid moiety significantly influences its solubility profile, rendering it an acidic compound.
General Solubility Characteristics:
-
Aqueous Solutions: The compound is expected to have low solubility in neutral water. However, its solubility is significantly enhanced in alkaline aqueous solutions (pH > 7) due to the formation of a soluble salt. It is also expected to be soluble in acidic solutions (pH < 2).
-
Organic Solvents: Based on the solubility of the structurally related compound 5,6-dimethylbenzimidazole, this compound is anticipated to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1][2]
Quantitative Solubility Data
| Solvent | 5,6-dimethylbenzimidazole Solubility (mg/mL)[1][3] | Estimated this compound Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 29 | > 29 mg/mL | A good solvent for creating high-concentration stock solutions. |
| Ethanol | 29 | > 29 mg/mL | Suitable for many biological assays, but may have lower solvating power than DMSO for high concentrations. |
| Water (neutral) | 5 | < 5 mg/mL | Low solubility is expected. |
| 1N NaOH | Not available | High | Forms a soluble sodium salt. |
| 1N HCl | Not available | High | The benzimidazole nitrogen can be protonated. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Not available | Moderate | Solubility will be dependent on the final concentration and buffering capacity. |
Experimental Protocols
Preparation of a High-Concentration Stock Solution in an Organic Solvent
This protocol is suitable for preparing a concentrated stock solution that can be serially diluted for various in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock solution of a compound with a molecular weight of 204.23 g/mol , dissolve 2.04 mg in 1 mL of DMSO).
-
Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term stability.
Preparation of an Aqueous Working Solution using a Basic pH Adjustment
This protocol is recommended for experiments where the presence of organic solvents is not desirable.
Materials:
-
This compound powder
-
1N Sodium Hydroxide (NaOH)
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
pH meter
-
Sterile conical tubes or beakers
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the desired amount of this compound and place it in a sterile beaker or conical tube.
-
Add a small volume of sterile, purified water (approximately 80% of the final desired volume).
-
While stirring, add 1N NaOH dropwise until the compound completely dissolves.
-
Monitor the pH of the solution using a calibrated pH meter. Adjust the pH to the desired level for your experiment using 1N HCl or 1N NaOH as needed. Be cautious as significant pH changes may cause precipitation.
-
Once the compound is dissolved and the pH is adjusted, add sterile, purified water to reach the final desired volume.
-
Sterile-filter the solution through a 0.22 µm filter into a sterile container.
-
Use the freshly prepared aqueous solution for your experiments. It is recommended to prepare this solution fresh for each experiment to avoid potential degradation.
Diagrams
Caption: Experimental workflow for preparing solutions of this compound.
Caption: A generalized signaling pathway illustrating the potential mechanism of action.
References
Application Notes and Protocols for (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid as a Ligand in Protein Crystallography
Audience: Researchers, scientists, and drug development professionals.
Application Notes
(5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid and its structural analogs are of significant interest in the field of drug discovery, particularly as scaffolds for the development of protein kinase inhibitors. While no public protein crystal structures currently exist for this specific ligand, the broader class of benzimidazole derivatives has been successfully used to target and crystallize various kinases.
This document provides a detailed overview of the potential applications of this compound and a generalized protocol for its use in protein crystallography, using the well-studied Checkpoint Kinase 2 (CHK2) in complex with a benzimidazole-based inhibitor as a representative case study.
Introduction to Benzimidazoles in Kinase Inhibition
Benzimidazoles are a prominent heterocyclic scaffold in medicinal chemistry, known for their ability to act as ATP-competitive inhibitors of protein kinases. Their planar structure and capacity for hydrogen bonding allow them to fit into the ATP-binding pocket of many kinases, making them attractive candidates for inhibitor design.
Case Study: Checkpoint Kinase 2 (CHK2) Inhibition
Checkpoint Kinase 2 (CHK2) is a crucial serine/threonine kinase that functions as a tumor suppressor by regulating the DNA damage response pathway.[1][2][3] Upon DNA damage, CHK2 is activated and phosphorylates a range of downstream targets, including p53 and BRCA1, to induce cell cycle arrest, DNA repair, or apoptosis.[1][2][3] Given its central role in maintaining genomic integrity, CHK2 is a significant target for cancer therapy.
Several benzimidazole-based inhibitors of CHK2 have been developed and structurally characterized. For instance, the crystal structure of CHK2 in complex with a benzimidazole carboxamide inhibitor (PDB ID: 4A9S) provides valuable insights into the binding mode of this class of compounds.[4]
CHK2 Signaling Pathway in DNA Damage Response
The following diagram illustrates a simplified signaling pathway involving CHK2 activation in response to DNA double-strand breaks.
Caption: Simplified CHK2 signaling pathway in the DNA damage response.
Quantitative Data
The following table summarizes crystallographic data for a representative CHK2-benzimidazole inhibitor complex (PDB ID: 4A9S).[4] This data serves as a reference for what can be expected when crystallizing proteins with similar ligands.
| Parameter | Value |
| PDB ID | 4A9S |
| Protein | Checkpoint Kinase 2 (CHK2) |
| Ligand | Benzimidazole Carboxamide Inhibitor |
| Resolution | 2.66 Å |
| R-Value Work | 0.186 |
| R-Value Free | 0.234 |
| Method | X-RAY DIFFRACTION |
Experimental Protocols
The following are generalized protocols for the crystallization and structure determination of a target protein in complex with this compound. These protocols are based on established methods for kinase-inhibitor complexes and should be optimized for each specific protein-ligand system.
Experimental Workflow
Caption: General workflow for protein-ligand crystallography.
Protocol 1: Protein-Ligand Complex Formation
-
Protein Preparation: Purify the target protein to >95% homogeneity. The final buffer should be well-defined and compatible with crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Ligand Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 50-100 mM) in a suitable solvent such as DMSO.
-
Complex Incubation:
-
Dilute the purified protein to a working concentration (typically 5-15 mg/mL).
-
Add the ligand stock solution to the protein solution to achieve a final ligand concentration that is in 5-10 fold molar excess over the protein concentration. The final DMSO concentration should ideally be kept below 5% (v/v) to avoid interference with crystallization.
-
Incubate the protein-ligand mixture on ice for at least 1 hour to allow for complex formation.
-
Protocol 2: Crystallization by Vapor Diffusion
This protocol describes the sitting drop vapor diffusion method, which is a common technique for screening crystallization conditions.
-
Prepare the Reservoir Solution: Pipette 80-100 µL of the desired crystallization screen condition into the reservoir of a crystallization plate well.
-
Set up the Crystallization Drop:
-
Pipette 1 µL of the protein-ligand complex solution onto the drop platform in the well.
-
Pipette 1 µL of the reservoir solution into the protein-ligand drop.
-
Gently mix by pipetting up and down, being careful not to introduce air bubbles.
-
-
Seal the Plate: Carefully seal the crystallization plate with a clear adhesive film to create a closed system for vapor diffusion.
-
Incubation: Incubate the plate at a constant temperature (e.g., 4°C, 18°C, or 20°C) and monitor for crystal growth over several days to weeks.
Representative Crystallization Conditions for CHK2 (adapted from PDB ID 2W0J):[5]
-
Reservoir Solution: 0.1 M HEPES pH 7.8, 0.2 M Magnesium Nitrate, 14% w/v PEG 3350, 16% v/v Ethylene Glycol.
-
Note: These conditions serve as a starting point and will likely require optimization for a new protein-ligand complex.
Protocol 3: X-ray Data Collection and Structure Determination
-
Crystal Harvesting:
-
Carefully loop a single crystal out of the drop using a cryo-loop.
-
Briefly pass the crystal through a cryoprotectant solution to prevent ice formation during freezing. The cryoprotectant is often the reservoir solution supplemented with an increasing concentration of a cryo-agent like glycerol or ethylene glycol.
-
Plunge the crystal into liquid nitrogen to flash-freeze it.
-
-
Data Collection:
-
Mount the frozen crystal on a goniometer in an X-ray beamline.
-
Collect a diffraction dataset by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the structure using molecular replacement if a homologous structure is available.
-
Build the protein and ligand models into the electron density map and refine the structure to obtain the final coordinates.
-
-
Validation: Validate the final structure using tools such as MolProbity to assess the quality of the model.
References
Application Notes and Protocols: Microwave-Assisted Synthesis of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the efficient synthesis of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid, a key intermediate in pharmaceutical research. The primary method detailed utilizes microwave-assisted organic synthesis (MAOS), which offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and cleaner reaction profiles.[1][2] For comparative purposes, a conventional heating protocol is also provided. These protocols are intended for use by researchers and professionals in organic synthesis and drug development.
Introduction
Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1][3] The specific target of this protocol, this compound (C₁₁H₁₂N₂O₂), serves as a crucial building block for more complex molecules. The conventional synthesis of such compounds often involves prolonged reaction times and elevated temperatures, which can lead to side product formation and reduced yields.[4] Microwave-assisted synthesis has emerged as a powerful tool to overcome these limitations, offering rapid and efficient heating.[5][6][7][8][9] This protocol outlines a two-step reaction sequence: the N-alkylation of 5,6-dimethyl-1H-benzimidazole with ethyl chloroacetate to form an ester intermediate, followed by its hydrolysis to yield the final carboxylic acid.
Reaction Scheme
The synthesis proceeds in two main steps:
-
N-Alkylation: 5,6-dimethyl-1H-benzimidazole is reacted with ethyl chloroacetate in the presence of a base to yield ethyl (5,6-dimethyl-1H-benzimidazol-1-yl)acetate.
-
Hydrolysis: The resulting ester is then hydrolyzed to this compound.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
Materials and Equipment
-
5,6-dimethyl-1H-benzimidazole
-
Ethyl chloroacetate
-
Potassium carbonate (anhydrous)
-
Sodium hydroxide
-
Hydrochloric acid (concentrated)
-
Acetone
-
Ethanol
-
Microwave reactor
-
Standard reflux apparatus
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
TLC plates (silica gel)
-
Filtration apparatus
Protocol 1: Microwave-Assisted Synthesis
Step 1: Synthesis of Ethyl (5,6-dimethyl-1H-benzimidazol-1-yl)acetate
-
In a 10 mL microwave reaction vessel, combine 5,6-dimethyl-1H-benzimidazole (1.46 g, 10 mmol), ethyl chloroacetate (1.35 g, 11 mmol), and anhydrous potassium carbonate (2.07 g, 15 mmol) in 5 mL of acetone.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C for 10-15 minutes with stirring.
-
Monitor the reaction progress using TLC (eluent: ethyl acetate/hexane, 1:1).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash with a small amount of acetone.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester.
Step 2: Hydrolysis to this compound
-
Dissolve the crude ethyl (5,6-dimethyl-1H-benzimidazol-1-yl)acetate in 10 mL of ethanol.
-
Add a solution of sodium hydroxide (0.8 g, 20 mmol) in 5 mL of water.
-
Transfer the mixture to a microwave reaction vessel and irradiate at 80 °C for 5-10 minutes.
-
After cooling, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 10 mL of water and cool in an ice bath.
-
Acidify the solution to pH 4-5 by the dropwise addition of concentrated hydrochloric acid, which will cause the product to precipitate.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.
Protocol 2: Conventional Synthesis (for comparison)
Step 1: Synthesis of Ethyl (5,6-dimethyl-1H-benzimidazol-1-yl)acetate
-
In a round-bottom flask equipped with a reflux condenser, combine 5,6-dimethyl-1H-benzimidazole (1.46 g, 10 mmol), ethyl chloroacetate (1.35 g, 11 mmol), and anhydrous potassium carbonate (2.07 g, 15 mmol) in 20 mL of acetone.
-
Heat the mixture to reflux with stirring for 6-8 hours.
-
Monitor the reaction by TLC.
-
Follow steps 5-7 from Protocol 1, Step 1 for work-up.
Step 2: Hydrolysis to this compound
-
Dissolve the crude ester in 20 mL of ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide (0.8 g, 20 mmol) in 10 mL of water.
-
Reflux the mixture for 2-3 hours.
-
Follow steps 4-7 from Protocol 1, Step 2 for work-up and purification.
Experimental Workflow
Caption: Experimental workflow for both microwave-assisted and conventional synthesis.
Data Presentation
| Method | Step | Reaction Time | Temperature (°C) | Yield (%) |
| Microwave | N-Alkylation | 10-15 min | 100 | ~90-95 |
| Hydrolysis | 5-10 min | 80 | ~85-90 | |
| Conventional | N-Alkylation | 6-8 hours | ~56 (reflux) | ~70-75 |
| Hydrolysis | 2-3 hours | ~78 (reflux) | ~75-80 |
Yields are approximate and may vary based on experimental conditions and purification efficiency.
Characterization of this compound
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₁H₁₂N₂O₂
-
Molecular Weight: 204.23 g/mol
-
¹H NMR (DMSO-d₆, 400 MHz): Expected chemical shifts (δ, ppm) would include signals for the aromatic protons, the methylene protons of the acetic acid group, the methyl protons, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR (DMSO-d₆, 100 MHz): Expected signals would correspond to the carbons of the benzimidazole ring, the methyl groups, the methylene carbon, and the carbonyl carbon of the carboxylic acid.
-
IR (KBr, cm⁻¹): Characteristic peaks would be observed for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C=N and C=C stretches of the benzimidazole ring.
-
Mass Spectrometry (ESI-MS): Calculated m/z for C₁₁H₁₂N₂O₂ [M+H]⁺: 205.0926.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Ethyl chloroacetate is a lachrymator and toxic; handle with care.
-
Microwave reactors should be operated according to the manufacturer's instructions.
-
Handle strong acids and bases with appropriate caution.
Conclusion
The microwave-assisted synthesis of this compound provides a rapid, efficient, and high-yielding alternative to conventional heating methods. This protocol offers a streamlined approach for the production of this valuable intermediate, facilitating further research and development in medicinal chemistry.
References
Application Notes and Protocols for the Quantification of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid
These application notes provide detailed methodologies for the quantitative analysis of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid in various matrices. The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a member of the benzimidazole class of compounds, which are known for their diverse pharmacological activities. Accurate and reliable quantification of this compound is essential for pharmacokinetic studies, quality control of pharmaceutical formulations, and metabolism research. This document outlines protocols for three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
Data Presentation
The following tables summarize typical quantitative data for the analysis of benzimidazole derivatives using HPLC and LC-MS/MS. These values can serve as a benchmark for method development and validation for this compound.
Table 1: Typical Performance of HPLC Methods for Benzimidazole Derivatives
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Table 2: Typical Performance of LC-MS/MS Methods for Benzimidazole Derivatives
| Parameter | Typical Value |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method with UV detection for the quantification of this compound.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (analytical grade)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
2. Instrumentation
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
3. Chromatographic Conditions
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan of the analyte (typically around 280-300 nm for benzimidazoles).[1]
-
Injection Volume: 20 µL
4. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation:
-
Pharmaceutical Formulations: Dissolve the formulation in a suitable solvent (e.g., methanol) to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Biological Matrices (e.g., Plasma): Protein precipitation is a common sample preparation technique. Add three volumes of cold acetonitrile to one volume of plasma, vortex, and centrifuge to pellet the precipitated proteins. Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
5. Analysis
-
Inject the prepared standards and samples into the HPLC system.
-
Record the peak areas of the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
6. Method Validation
-
The method should be validated for linearity, accuracy, precision, selectivity, and robustness according to ICH guidelines.
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and selective method for the quantification of this compound, particularly in complex biological matrices.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
2. Instrumentation
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC or HPLC system
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
3. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A typical gradient would start with a low percentage of B, increasing to a high percentage to elute the analyte, followed by re-equilibration. The gradient needs to be optimized for the specific analyte.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
-
Ionization Mode: ESI positive or negative, to be optimized for the analyte.
-
Mass Spectrometry Parameters:
-
Optimize the precursor ion and product ions for the analyte and the internal standard.
-
Monitor at least two multiple reaction monitoring (MRM) transitions for the analyte for confirmation.
-
4. Standard and Sample Preparation
-
Standard Stock Solutions: Prepare stock solutions of the analyte and internal standard in methanol.
-
Working Standard Solutions: Prepare calibration standards by spiking blank matrix (e.g., plasma) with the analyte and a constant concentration of the internal standard.
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the pre-treated sample (e.g., plasma diluted with buffer).
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte and internal standard with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
5. Analysis and Quantification
-
Inject the prepared standards and samples into the LC-MS/MS system.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Quantify the analyte in the samples using the calibration curve.
Protocol 3: Quantification by UV-Vis Spectrophotometry
This protocol offers a simpler, though less specific, method for quantification, suitable for pure samples or simple formulations.
1. Materials and Reagents
-
This compound reference standard
-
A suitable solvent (e.g., ethanol, methanol, or a buffer solution)
-
Quartz cuvettes
2. Instrumentation
-
UV-Vis Spectrophotometer
3. Method
-
Determination of λmax:
-
Prepare a dilute solution of the analyte in the chosen solvent.
-
Scan the solution over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). Benzimidazole derivatives typically show absorbance maxima around 280-300 nm.[1]
-
-
Calibration Curve:
-
Prepare a series of standard solutions of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a graph of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare a solution of the sample in the same solvent, ensuring the concentration falls within the range of the calibration curve.
-
Measure the absorbance of the sample solution at the λmax.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
4. Considerations
-
This method is susceptible to interference from other components in the sample that absorb at the same wavelength.
-
The solvent used can affect the λmax and the molar absorptivity.
References
Application Note: Structural Characterization of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the structural analysis of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid, a heterocyclic compound of interest in pharmaceutical research. The methodologies outlined herein utilize Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the chemical structure and purity of the compound. This document includes protocols for sample preparation, data acquisition, and interpretation of spectral data. Predicted NMR and MS data are provided as a reference for experimental verification.
Introduction
This compound is a derivative of benzimidazole, a heterocyclic aromatic compound that is a constituent of many natural and synthetic bioactive molecules. The benzimidazole scaffold is of significant interest in drug discovery due to its diverse pharmacological activities. Accurate structural elucidation and characterization are critical steps in the development of new chemical entities. This note details the application of ¹H NMR, ¹³C NMR, and mass spectrometry for the comprehensive analysis of this target compound.
Materials and Methods
Materials
-
This compound (CAS 500872-62-8)
-
Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.03% v/v tetramethylsilane (TMS)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Instrumentation
-
400 MHz (or higher) NMR Spectrometer
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source
Experimental Workflow
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean NMR tube.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse program.
-
Typical parameters: spectral width of 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.
-
Protocol 2: Mass Spectrometry
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this stock solution to a final concentration of 10-100 µg/mL using a mobile phase of 50:50 water:methanol with 0.1% formic acid.
-
LC-MS Analysis:
-
Inject the sample into the LC-MS system.
-
Perform a full scan analysis in positive electrospray ionization mode (ESI+).
-
Acquire data over a mass range of m/z 50-500.
-
If fragmentation data is desired, perform a tandem MS (MS/MS) experiment by isolating the protonated molecular ion ([M+H]⁺).
-
Results and Discussion
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of its constituent chemical moieties and data from similar benzimidazole structures.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | Singlet | 1H | -COOH |
| ~8.2 | Singlet | 1H | H-2 |
| ~7.4 | Singlet | 1H | H-4 |
| ~7.3 | Singlet | 1H | H-7 |
| ~5.0 | Singlet | 2H | -CH₂- |
| ~2.3 | Singlet | 6H | 2 x -CH₃ |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | -COOH |
| ~144 | C-2 |
| ~142 | C-7a |
| ~132 | C-3a |
| ~131 | C-5 |
| ~130 | C-6 |
| ~115 | C-4 |
| ~112 | C-7 |
| ~48 | -CH₂- |
| ~20 | 2 x -CH₃ |
Predicted Mass Spectrometry Data
The molecular formula of this compound is C₁₁H₁₂N₂O₂. The expected monoisotopic mass is 204.090 g/mol . In positive ion ESI-MS, the protonated molecule [M+H]⁺ is expected to be observed at m/z 205.097.
Table 3: Predicted Mass Spectrometry Fragments (ESI+)
| m/z (Predicted) | Fragment Loss | Fragment Structure |
| 205.097 | - | [M+H]⁺ |
| 187.087 | H₂O | Loss of water from the carboxylic acid |
| 160.092 | COOH | Loss of the carboxylic acid group |
| 145.081 | CH₂COOH | Loss of the acetic acid side chain |
The primary fragmentation pathway is anticipated to involve the loss of the acetic acid moiety, which is a common fragmentation pattern for such structures.
Conclusion
The protocols described in this application note provide a robust framework for the structural characterization of this compound. The combination of ¹H NMR, ¹³C NMR, and mass spectrometry allows for unambiguous confirmation of the compound's identity and purity. The provided predicted spectral data serves as a useful guide for researchers in their experimental analysis.
Application Notes for (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid in Plant Growth Regulation Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
(5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid is a chemical compound featuring a substituted benzimidazole core linked to an acetic acid group. The benzimidazole moiety is present in a variety of biologically active molecules, including fungicides that can exhibit phytotoxic effects.[1][2] The acetic acid side chain is a common feature of auxin-type plant hormones, such as the principal native auxin, indole-3-acetic acid (IAA).[3][4] This structural analogy provides a strong rationale for investigating this compound as a potential plant growth regulator.
Auxins are critical for numerous developmental processes in plants, including cell division and elongation, root initiation, apical dominance, and tropic responses.[2][5] Synthetic auxins are widely used in agriculture and horticulture for applications ranging from promoting rooting of cuttings to use as herbicides at high concentrations. Given the structural characteristics of this compound, it is hypothesized that it may interact with the auxin signaling pathway, either as an agonist or an antagonist, thereby influencing plant growth. The following protocols are designed to test this hypothesis and quantify the compound's effects.
Data Presentation: Quantitative Data Summary Tables
The following tables provide a structured format for recording and comparing quantitative results from the described experimental protocols.
Table 1: Dose-Response of this compound on Primary Root Elongation in Arabidopsis thaliana
| Concentration (µM) | Number of Replicates (n) | Mean Root Length (mm) ± SD | Percent of Control (%) |
| 0 (Control) | 100 | ||
| 0.01 | |||
| 0.1 | |||
| 1.0 | |||
| 10.0 | |||
| 100.0 |
Table 2: Dose-Response of this compound on Shoot Elongation
| Concentration (µM) | Plant Species | Number of Replicates (n) | Mean Shoot Length (mm) ± SD | Percent of Control (%) |
| 0 (Control) | 100 | |||
| 0.01 | ||||
| 0.1 | ||||
| 1.0 | ||||
| 10.0 | ||||
| 100.0 |
Table 3: Effect of this compound on Callus Induction and Growth
| Concentration (µM) | Explant Type | Callus Induction (%) | Mean Callus Fresh Weight (g) ± SD |
| 0 (Control) | |||
| 0.1 | |||
| 1.0 | |||
| 5.0 | |||
| 10.0 | |||
| 25.0 |
Experimental Protocols
Preparation of Stock and Working Solutions
Objective: To prepare sterile, concentrated stock solutions of this compound for use in bioassays.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO)
-
Sterile deionized water
-
0.22 µm syringe filters
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 100 mM primary stock solution by dissolving the appropriate amount of this compound powder in DMSO. Vortex until fully dissolved.
-
Prepare a 1 mM secondary stock solution by diluting the primary stock 1:100 in sterile deionized water.
-
Sterilize the secondary stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the sterile stock solution into smaller volumes and store at -20°C to prevent degradation from repeated freeze-thaw cycles.
-
Prepare fresh working solutions by diluting the secondary stock solution in the appropriate sterile liquid medium for each experiment.
In Vitro Root Elongation Assay
Objective: To determine the effect of this compound on primary root growth, a classic assay for auxin-like activity.[6]
Materials:
-
Arabidopsis thaliana (Col-0) seeds
-
Murashige and Skoog (MS) basal medium with vitamins
-
Sucrose
-
Agar
-
Petri dishes (100 x 15 mm)
-
Sterile water and solutions for sterilization (70% ethanol, 10% bleach)
Protocol:
-
Prepare MS agar plates (0.5X MS salts, 1% sucrose, 0.8% agar, pH 5.7) containing various concentrations of this compound (e.g., 0.01, 0.1, 1.0, 10.0, 100.0 µM). The compound should be added to the autoclaved and cooled medium from the sterile stock solution. A control plate with no added compound is essential.
-
Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 10% bleach for 10 minutes, and then rinse 3-5 times with sterile water.
-
Resuspend seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.
-
Pipette individual seeds in a line onto the surface of the prepared plates.
-
Seal the plates with breathable tape and place them vertically in a growth chamber under a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.
-
After 7-10 days, scan or photograph the plates and measure the length of the primary root using image analysis software (e.g., ImageJ).
-
Calculate the average root length for each concentration and express it as a percentage of the control.
In Vitro Shoot Elongation Assay
Objective: To assess the impact of the compound on shoot (hypocotyl or epicotyl) elongation.
Materials:
-
Seeds of a suitable test species (e.g., mung bean, cress, or lettuce)
-
Sterile filter paper
-
Petri dishes
-
Growth chamber or incubator
Protocol:
-
Prepare a dilution series of this compound in sterile water.
-
Place two sterile filter papers in each Petri dish and moisten with a standard volume of the corresponding test solution.
-
Surface sterilize and place a defined number of seeds in each dish.
-
Incubate the plates in the dark at a constant temperature (e.g., 25°C) for 3-5 days.
-
Measure the length of the shoot (hypocotyl or epicotyl) for each seedling.
-
Analyze the data to determine the effect of the compound on shoot elongation relative to the control.
Callus Induction Bioassay
Objective: To evaluate the ability of the compound to induce the formation of and support the growth of undifferentiated plant cells (callus).[7]
Materials:
-
Sterile plant tissue (explants), e.g., tobacco leaf discs or carrot root sections.
-
MS medium supplemented with vitamins and 3% sucrose.
-
A cytokinin, such as kinetin or 6-Benzylaminopurine (BAP).
-
Gelling agent (e.g., agar).
-
Sterile culture vessels.
Protocol:
-
Prepare MS medium and add the test compound at various concentrations. A cytokinin (e.g., 0.5 mg/L BAP) is often included to promote cell division.
-
Adjust the pH to 5.8, add the gelling agent, and autoclave.
-
Dispense the sterile medium into culture vessels under aseptic conditions.
-
Excise explants from sterile source material and place them on the surface of the medium.
-
Incubate the cultures in a growth chamber, typically in the dark or under low light, at 25°C.
-
After 3-4 weeks, assess callus formation qualitatively and quantitatively (e.g., by measuring fresh weight).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A diagram of the generalized auxin signaling pathway.
Caption: Experimental workflow for the root elongation assay.
Caption: Experimental workflow for the callus induction assay.
References
- 1. Auxin and Cellular Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytotoxic effects of benzimidazole fungicides on bedding plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.neliti.com [media.neliti.com]
- 5. Team:UNSW Australia/Lab/Plants - 2018.igem.org [2018.igem.org]
- 6. researchgate.net [researchgate.net]
- 7. phytotechlab.com [phytotechlab.com]
Application Notes and Protocols for (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid is a biochemical compound available for proteomics research.[1] The benzimidazole core is a "privileged" scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[2][3] Some benzimidazole compounds are known to exert their anticancer effects by inhibiting tubulin polymerization or topoisomerase I/II.[4]
This document provides a detailed protocol for a foundational cell-based assay to evaluate the cytotoxic and anti-proliferative effects of this compound on a cancer cell line. The described assay is a crucial first step in characterizing the biological activity of this compound and determining its potential as a therapeutic agent.
Hypothesized Signaling Pathway: Inhibition of Cell Proliferation
The following diagram illustrates a generalized pathway for the inhibition of cancer cell proliferation, a common mechanism for benzimidazole-based compounds.
Caption: Generalized mechanism of action for an anti-proliferative compound.
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol details the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of a selected cancer cell line (e.g., HeLa).
Materials:
-
This compound
-
HeLa cells (or other suitable cancer cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same concentration as the highest compound dilution).
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Experimental Workflow
The following diagram outlines the key steps of the cell viability assay protocol.
References
- 1. scbt.com [scbt.com]
- 2. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid (60738-38-7) for sale [vulcanchem.com]
Uncharted Territory: The Anti-Cancer Potential of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid Remains Largely Unexplored
Despite the significant interest in benzimidazole derivatives for oncological applications, a comprehensive review of publicly available scientific literature reveals a notable absence of research into the specific anti-cancer properties of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid. This compound, identified by CAS number 500872-62-8, is commercially available and cataloged as a biochemical for proteomics research, yet its efficacy, mechanism of action, and potential therapeutic applications in oncology have not been detailed in published studies.
While direct data on this compound is unavailable, the broader family of 5,6-dimethyl-1H-benzimidazole derivatives has shown promise in various anti-cancer research contexts. These related compounds have been investigated for their ability to inhibit critical cellular processes involved in cancer progression.
The Benzimidazole Scaffold: A Foundation for Anti-Cancer Drug Discovery
The benzimidazole core structure is a key pharmacophore in medicinal chemistry, recognized for its versatile biological activities. Its structural similarity to naturally occurring purines allows it to interact with a variety of biological targets. In the realm of oncology, research has demonstrated that modifications to the benzimidazole skeleton can yield compounds with potent anti-proliferative and cytotoxic effects against various cancer cell lines.
Derivatives of 5,6-dimethyl-1H-benzimidazole have been noted for their potential to inhibit key enzymes and signaling pathways that are often dysregulated in cancer. For instance, various benzimidazole derivatives have been investigated as:
-
Kinase Inhibitors: Targeting kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial strategy in cancer therapy. Certain benzimidazole compounds have shown inhibitory activity against these kinases, thereby interfering with tumor growth, angiogenesis, and metastasis.
-
Topoisomerase Inhibitors: Topoisomerases are enzymes essential for DNA replication and repair. Their inhibition can lead to DNA damage and apoptosis in cancer cells. Some benzimidazole derivatives have been identified as inhibitors of Topoisomerase II.
-
Tubulin Polymerization Inhibitors: Disrupting the dynamics of microtubules, which are essential for cell division, is another effective anti-cancer strategy. The benzimidazole scaffold is found in some compounds that interfere with tubulin polymerization.
Future Directions and a Call for Research
The absence of specific anti-cancer research on this compound presents a clear gap in the current scientific knowledge. Given the demonstrated potential of the 5,6-dimethyl-1H-benzimidazole scaffold, this specific acetic acid derivative warrants investigation to determine its potential as a novel anti-cancer agent.
Future research should focus on in vitro screening of this compound against a panel of human cancer cell lines to assess its cytotoxic and anti-proliferative effects. Should promising activity be observed, subsequent studies could elucidate its mechanism of action, including its effects on the cell cycle, apoptosis, and specific signaling pathways.
Below is a conceptual workflow for the initial investigation of the anti-cancer properties of a novel benzimidazole derivative like this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis is typically a two-step process. The first step involves the formation of the 5,6-dimethyl-1H-benzimidazole intermediate via the condensation of 4,5-dimethyl-o-phenylenediamine with a one-carbon source like formic acid or its derivatives. The second step is the N-alkylation of this intermediate with an acetic acid synthon, commonly ethyl bromoacetate, followed by hydrolysis of the resulting ester to yield the final carboxylic acid product.
Q2: My yield of the 5,6-dimethyl-1H-benzimidazole intermediate (Step 1) is low. What are the common causes and solutions?
Low yields in the initial benzimidazole formation are often due to incomplete reaction, side reactions, or poor quality starting materials.[1]
-
Incomplete Reaction: The condensation reaction may require more time or higher temperatures to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
-
Oxidation of Starting Material: The o-phenylenediamine starting material is susceptible to oxidation, which can form colored impurities and reduce the yield.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.[1]
-
Impure Reactants: Impurities in the 4,5-dimethyl-o-phenylenediamine or the acid source can interfere with the cyclization. Consider purifying the starting materials if their quality is questionable.[1]
-
Suboptimal Catalyst: If using a catalyst, ensure it is active and used in the correct loading. Various acid catalysts can be employed to promote the reaction.[2]
Q3: The N-alkylation of 5,6-dimethyl-1H-benzimidazole with ethyl bromoacetate (Step 2) is sluggish or incomplete. How can I improve the reaction?
Several factors can affect the rate and completeness of the N-alkylation step.
-
Choice of Base and Solvent: The combination of base and solvent is critical. Stronger bases like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF can be very effective.[3] A common alternative is using a weaker base like potassium carbonate (K₂CO₃) in a solvent such as acetonitrile, DMF, or DMSO, which may require heating.[4][5]
-
Reactivity of Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using ethyl chloroacetate with low reactivity, switching to ethyl bromoacetate or ethyl iodoacetate will increase the reaction rate.[4]
-
Reaction Temperature: For less reactive combinations, increasing the reaction temperature can significantly improve the yield and shorten the reaction time.[4] However, excessively high temperatures may lead to side products. Optimization is key.
Q4: I am observing side products during the N-alkylation step. What are they and how can they be avoided?
The most common side product is the formation of a 1,3-dialkylated quaternary imidazolium salt. This occurs when the already N-alkylated product undergoes a second alkylation.[6]
-
Control Stoichiometry: Use a slight excess of the 5,6-dimethyl-1H-benzimidazole (e.g., 1.1 equivalents) relative to the ethyl bromoacetate to minimize dialkylation.[6]
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture. This maintains a low concentration of the electrophile, reducing the chance of a second alkylation event.[4]
-
Reaction Monitoring: Closely monitor the reaction's progress by TLC. Stop the reaction as soon as the starting benzimidazole is consumed to prevent the product from reacting further.[6]
Q5: The final hydrolysis of the ethyl ester to the carboxylic acid is not proceeding to completion. What are the recommended conditions?
Incomplete hydrolysis can be due to insufficiently strong basic/acidic conditions or inadequate reaction time.
-
Base-Mediated Hydrolysis: The most common method is saponification using an aqueous solution of a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a co-solvent such as methanol, ethanol, or THF. The reaction may require heating to ensure completion.
-
Acid-Mediated Hydrolysis: Alternatively, acid hydrolysis using aqueous HCl or H₂SO₄ can be employed, though it may require harsher conditions (higher temperatures and longer times).[3]
-
Work-up: After hydrolysis, the reaction mixture must be carefully neutralized with acid (if using a base) or base (if using an acid) to the isoelectric point of the amino acid to precipitate the product.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Step 1: Dark-colored crude product | Oxidation of the o-phenylenediamine starting material.[1] | Perform the reaction under an inert (N₂ or Ar) atmosphere. Purify the crude product by treating a solution with activated carbon or through acid-base extraction.[1] |
| Step 2: Reaction is slow or stalls | 1. Insufficiently strong base. 2. Low reactivity of the alkylating agent (e.g., alkyl chloride). 3. Inappropriate solvent choice.[2] 4. Low reaction temperature.[4] | 1. Switch to a stronger base (e.g., from K₂CO₃ to NaH). 2. Use a more reactive alkylating agent (bromo- or iodo- derivative).[4] 3. Switch to a polar aprotic solvent like DMF or DMSO. 4. Gradually increase the reaction temperature while monitoring for side products.[4] |
| Step 2: Multiple products observed on TLC | Formation of 1,3-dialkylated quaternary salt.[6] | Add the alkylating agent slowly. Use a slight excess of the benzimidazole starting material. Stop the reaction once the starting material is consumed.[4][6] |
| Step 3: Low yield of final acid product | 1. Incomplete hydrolysis of the ester. 2. Incorrect pH during work-up, leading to product loss in the aqueous phase. | 1. Increase reaction time/temperature or use a stronger base (e.g., LiOH instead of NaOH). 2. Carefully adjust the pH to the isoelectric point to maximize precipitation of the zwitterionic product before filtration. |
Quantitative Data
The choice of solvent and temperature significantly impacts the N-alkylation reaction. The following tables, adapted from analogous imidazole alkylation studies, illustrate these effects.
Table 1: Effect of Solvent on N-Alkylation Yield (Reaction Conditions: Substituted Benzimidazole, Ethyl Bromoacetate, K₂CO₃, Room Temperature, 24h)
| Solvent | Yield (%) |
| Acetonitrile (CH₃CN) | ~40% |
| Dimethylformamide (DMF) | ~30% |
| Dimethyl Sulfoxide (DMSO) | ~35% |
Data adapted from a study on a similar system, actual yields may vary.[4]
Table 2: Effect of Temperature on N-Alkylation Yield (Reaction Conditions: Substituted Benzimidazole, Ethyl Bromoacetate, K₂CO₃, Acetonitrile)
| Temperature (°C) | Time (h) | Yield (%) |
| Room Temp. | 24 | ~40% |
| 60 | 3 | >85% |
Data adapted from a study on a similar system, demonstrating that increased temperature can dramatically improve yields and reduce reaction times.[4]
Experimental Protocols
Protocol 1: Synthesis of 5,6-dimethyl-1H-benzimidazole
-
In a round-bottom flask, combine 4,5-dimethyl-o-phenylenediamine (1.0 equiv) with 90% formic acid (3.0 equiv).
-
Heat the mixture at 100-110 °C for 4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and slowly pour it into a beaker of ice-cold water.
-
Carefully neutralize the solution by the dropwise addition of concentrated ammonium hydroxide until the pH is ~7-8, causing the product to precipitate.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven. The crude product can be recrystallized from aqueous ethanol if necessary.
Protocol 2: Synthesis of Ethyl (5,6-dimethyl-1H-benzimidazol-1-yl)acetate
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂), add anhydrous DMF.
-
Add 5,6-dimethyl-1H-benzimidazole (1.0 equiv) and cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add ethyl bromoacetate (1.1 equiv) dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester. Purify by column chromatography on silica gel.
Protocol 3: Hydrolysis to this compound
-
Dissolve the crude ethyl (5,6-dimethyl-1H-benzimidazol-1-yl)acetate (1.0 equiv) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (2.0-3.0 equiv) and heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the ester spot by TLC.
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution by the dropwise addition of 1M hydrochloric acid (HCl) to a pH of ~6-7. The product will precipitate as a white solid.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with copious amounts of cold water, and dry under vacuum to yield the final product.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in the N-alkylation step.
References
Overcoming solubility issues of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer or cell culture medium?
A1: this compound is a weakly acidic compound with a benzimidazole core, which often results in poor aqueous solubility at neutral pH. The solubility of such compounds is highly dependent on the pH of the solution. In its undissociated form (at acidic pH), the molecule is less polar and thus less soluble in water.
Q2: I've dissolved the compound in DMSO, but it precipitates when I add it to my cell culture medium. What is happening?
A2: This phenomenon is known as "solvent shock" or "crashing out." When a concentrated stock solution in a water-miscible organic solvent like DMSO is rapidly diluted into an aqueous medium, the compound may not have sufficient time to interact with the new solvent environment and can precipitate. The final concentration in the medium may also exceed its aqueous solubility limit.
Q3: What is the maximum concentration of DMSO or ethanol I can use in my cell culture experiment?
A3: The tolerance of cell lines to organic solvents varies. As a general guideline, the final concentration of DMSO in cell culture should be kept below 0.5% (v/v) to minimize cytotoxicity, although some robust cell lines may tolerate up to 1%.[1][2][3] For ethanol, it is generally recommended to keep the final concentration below 0.5% (v/v), as higher concentrations can induce cellular stress and affect experimental outcomes.[4][5][6] It is always best to perform a vehicle control experiment to determine the specific tolerance of your cell line.
Q4: Can I heat the solution to improve solubility?
A4: Gentle warming (e.g., to 37°C) can aid in the dissolution of some compounds. However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound or other components in your medium.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Addition to Aqueous Media
Initial Observation: A precipitate forms immediately after adding the compound stock solution to the buffer or cell culture medium.
| Potential Cause | Recommended Solution |
| Low Aqueous Solubility at Neutral pH | Adjust the pH of the aqueous medium. Since this compound is an acidic compound, increasing the pH will deprotonate the carboxylic acid group, forming a more soluble salt. |
| Solvent Shock | Employ a serial dilution method. Instead of a single large dilution, perform one or more intermediate dilutions in your assay medium. Add the stock solution dropwise while gently vortexing the medium to ensure rapid mixing.[7] |
| High Final Concentration | Decrease the final working concentration of the compound. It is crucial to determine the maximum soluble concentration in your specific medium beforehand. |
Issue 2: Compound Precipitates Over Time in the Incubator
Initial Observation: The solution is initially clear, but a precipitate forms after several hours or days of incubation.
| Potential Cause | Recommended Solution |
| pH Shift in Culture Medium | Cellular metabolism can alter the pH of the culture medium over time, potentially decreasing the solubility of a pH-sensitive compound. Monitor the pH of your medium and consider more frequent media changes or the use of a stronger buffering agent if compatible with your cells. |
| Interaction with Media Components | The compound may interact with salts, proteins, or other components in the medium, forming insoluble complexes. Consider testing different basal media formulations. |
| Evaporation | Evaporation from culture plates can increase the concentration of all components, including your compound, potentially exceeding its solubility limit. Ensure proper humidification of the incubator and use appropriate cultureware to minimize evaporation. |
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration
This protocol helps to empirically determine the highest concentration of this compound that remains soluble in your specific cell culture medium.[8][9][10][11]
Materials:
-
This compound
-
100% DMSO
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Microscope
Procedure:
-
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 50 mM). Ensure it is fully dissolved.
-
Create a series of dilutions of the stock solution in pre-warmed cell culture medium in microcentrifuge tubes. For example, prepare final concentrations ranging from 1 µM to 100 µM.
-
Vortex each dilution thoroughly.
-
Visually inspect each tube for any signs of precipitation immediately after preparation and after a short incubation at 37°C.
-
For a more sensitive assessment, place a small drop of each solution on a microscope slide and examine for micro-precipitates.
-
The highest concentration that remains clear is your maximum working soluble concentration.
Protocol 2: Solubility Enhancement by pH Adjustment
Since this compound is an acidic compound, its solubility can be significantly increased by raising the pH of the solvent. The estimated pKa of the carboxylic acid group is likely in the range of 4-5. Therefore, adjusting the pH to be at least 2 units above the pKa (i.e., pH > 6-7) will ensure the compound is predominantly in its more soluble, deprotonated form.[12][13][14]
Materials:
-
This compound
-
Sterile deionized water or desired buffer
-
1 M NaOH solution (sterile)
-
pH meter
Procedure:
-
Weigh the desired amount of the compound.
-
Add a small volume of deionized water or buffer. The compound will likely not dissolve at this stage.
-
While stirring, add 1 M NaOH dropwise and monitor the pH.
-
Continue adding NaOH until the compound completely dissolves and the pH is in the desired range (e.g., 7.2-7.4 for cell culture applications).
-
Bring the solution to the final desired volume with the buffer or water.
-
Sterile-filter the final solution using a 0.22 µm filter.
Protocol 3: Using Co-solvents for Stock Solution Preparation
This protocol describes the preparation of a concentrated stock solution using a co-solvent system to improve the initial dissolution and minimize precipitation upon dilution.
Materials:
-
This compound
-
DMSO
-
Ethanol (optional)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a high-concentration stock solution in 100% DMSO (e.g., 50-100 mM).
-
To prepare your working solution, perform a serial dilution.
-
For sensitive applications, you can create an intermediate stock by diluting the DMSO stock in ethanol before the final dilution in your aqueous medium. This can sometimes ease the transition into the aqueous environment.
-
When adding the stock to your final medium, add it dropwise while vortexing to ensure rapid and thorough mixing.
Protocol 4: Solubility Enhancement using β-Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[13][15][16]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Methyl-β-cyclodextrin (Me-β-CD)
-
Your desired aqueous buffer or medium
-
Stir plate and stir bar
Procedure:
-
Prepare a solution of the chosen cyclodextrin in your aqueous medium. A common starting concentration is 10-50 mM.
-
Slowly add the powdered this compound to the cyclodextrin solution while stirring.
-
Allow the mixture to stir at room temperature for several hours to overnight to allow for complex formation.
-
Sterile-filter the solution to remove any undissolved compound.
-
The concentration of the dissolved compound in the filtrate can be determined using a suitable analytical method (e.g., UV-Vis spectroscopy).
Data Presentation
The following tables provide an overview of the expected solubility enhancement with different methods, based on data for structurally similar acidic compounds. The exact values for this compound should be determined experimentally.
Table 1: Influence of pH on Aqueous Solubility (Illustrative)
| pH | Expected Solubility of an Acidic Compound (pKa ~4.5) |
| 3.5 | Low |
| 4.5 | Moderate |
| 5.5 | High |
| 6.5 | Very High |
| 7.5 | Very High |
Table 2: Co-solvent Tolerance in Cell Culture (General Guidelines)
| Co-solvent | Recommended Final Concentration | Notes |
| DMSO | ≤ 0.5% (v/v)[1][2][3] | Some cell lines may tolerate up to 1%. Always perform a vehicle control. |
| Ethanol | ≤ 0.5% (v/v)[4][5][6] | Can induce cellular stress at higher concentrations. Vehicle control is essential. |
Table 3: Expected Solubility Enhancement with β-Cyclodextrins (Illustrative for Acidic Drugs)
| Cyclodextrin Derivative | Molar Ratio (Drug:CD) | Expected Solubility Increase |
| β-Cyclodextrin | 1:1 | 5-15 fold |
| Hydroxypropyl-β-cyclodextrin | 1:1 | 20-50 fold |
| Methyl-β-cyclodextrin | 1:1 | >50 fold |
Mandatory Visualizations
Caption: Experimental workflow for solubilizing the compound.
Caption: Potential EGFR-MAPK signaling pathway inhibition.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crenolanib - Wikipedia [en.wikipedia.org]
- 8. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scirp.org [scirp.org]
- 11. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
Technical Support Center: Purification of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid. The following sections detail common purification techniques, potential issues, and recommended solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary techniques for purifying this compound, like many benzimidazole derivatives, are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of impurities, as well as the scale of the purification.
Q2: My purified product is still colored (e.g., yellow or brown). How can I decolorize it?
A2: Colored impurities often arise from oxidation or side-products during synthesis. A common and effective method to remove these is by treating the solution of your crude product with activated carbon (charcoal) during recrystallization. The charcoal adsorbs the colored impurities, which are then removed by hot filtration. For stubborn discoloration in related benzimidazole compounds, a potassium permanganate treatment in a boiling aqueous solution has been used, followed by quenching with sodium bisulfite to remove the manganese dioxide formed.
Q3: I am seeing poor recovery after recrystallization. What could be the cause?
A3: Low recovery during recrystallization is typically due to the selection of a suboptimal solvent system. If the compound is too soluble in the chosen solvent at room temperature, a significant amount will remain in the mother liquor upon cooling. Conversely, if the compound is not sufficiently soluble at elevated temperatures, you may not be able to dissolve it completely. It is crucial to perform small-scale solvent screening to identify a solvent in which your product is sparingly soluble at low temperatures and highly soluble at high temperatures.
Q4: What are the likely impurities in my crude this compound?
A4: While specific impurities depend on the synthetic route, common contaminants in the synthesis of N-alkylated benzimidazoles include:
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Unreacted starting materials: 5,6-dimethylbenzimidazole and the alkylating agent (e.g., chloroacetic acid or ethyl chloroacetate).
-
Over-alkylation products: Although less common, dialkylation at both nitrogen atoms of the imidazole ring can occur.
-
Isomeric products: Alkylation can sometimes occur at the N-3 position, leading to the formation of (5,6-dimethyl-1H-benzimidazol-3-yl)acetic acid, though N-1 alkylation is generally favored.
-
Byproducts from side reactions: Depending on the reaction conditions, various degradation or side-reaction products may be present.
Troubleshooting Guides
Purification by Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Oily precipitate forms instead of crystals. | The melting point of the compound is lower than the boiling point of the solvent, or impurities are depressing the melting point. | Try a lower-boiling point solvent. Alternatively, attempt to crystallize from a more dilute solution or add a co-solvent in which the compound is less soluble (antisolvent). |
| No crystals form upon cooling. | The solution is not supersaturated; either too much solvent was used, or the compound is very soluble. | Concentrate the solution by evaporating some of the solvent. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of the pure compound if available. |
| Product is still impure after one recrystallization. | The chosen solvent is not effective at excluding certain impurities. | Perform a second recrystallization using a different solvent system. Consider a preliminary purification step like acid-base extraction or a quick filtration through a plug of silica gel. |
| Persistent coloration of the final product. | Presence of highly colored impurities. | Add a small amount of activated carbon to the hot solution before filtration. Be cautious not to add too much, as it can adsorb the desired product. |
Purification by Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Poor separation of the product from impurities (overlapping spots on TLC). | The eluent system does not have the optimal polarity. | Systematically vary the solvent ratio of your eluent system. For benzimidazole derivatives, mixtures of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) are common. Adding a small amount of acetic acid to the eluent can improve the resolution of acidic compounds on silica gel. |
| The compound is not eluting from the column. | The eluent is not polar enough, or the compound is strongly adsorbing to the silica gel. | Gradually increase the polarity of the eluent. If the compound is suspected to be chelating with the silica, consider using a different stationary phase like alumina or a modified silica gel. |
| Streaking or tailing of the spot on the TLC plate. | The compound is acidic and interacting strongly with the silica gel. The sample is overloaded. | Add a small percentage of acetic acid to the eluent to suppress the ionization of the carboxylic acid group. Ensure the sample is not too concentrated when loaded onto the column. |
| The product appears to be degrading on the column. | Some benzimidazole derivatives can be sensitive to the acidic nature of silica gel. | Deactivate the silica gel by pre-treating it with a small amount of a base like triethylamine mixed in the eluent. Alternatively, use a less acidic stationary phase like neutral alumina. |
Experimental Protocols
Note: These are generalized protocols and may require optimization for this compound.
Protocol 1: Recrystallization with Activated Carbon
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., water, ethanol, or an ethanol/water mixture).
-
Decolorization: Add a small amount of activated carbon (approximately 1-2% by weight of the crude product) to the hot solution.
-
Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried silica gel containing the sample onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. For benzimidazole derivatives, a gradient elution, starting with a less polar mixture and gradually increasing the polarity, can be effective.
-
Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
Product Isolation: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.
-
Base Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate. The acidic this compound will be deprotonated and move into the aqueous layer, while neutral and basic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify it with a dilute acid (e.g., 1M HCl) until the product precipitates out.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold water, and dry it under vacuum.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Experimental workflow for purification by column chromatography.
Technical Support Center: Stability of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid and Related Benzimidazole Derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid and other benzimidazole derivatives in various solvents. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of benzimidazole derivatives like this compound in solution is primarily influenced by several factors:
-
pH: The solubility and stability of many benzimidazole derivatives are pH-dependent. Extreme pH conditions (highly acidic or basic) can catalyze hydrolysis of functional groups. It is crucial to determine the pH of maximum stability for your compound.[1]
-
Solvent: The choice of solvent can impact stability. While organic solvents like DMSO and ethanol are often used for initial dissolution, the stability in aqueous buffers used for biological assays is a key consideration.[2][3] Some organic solvents can also participate in degradation reactions.
-
Light: Exposure to light, particularly UV light, can lead to photolytic degradation.[1][4] It is recommended to store solutions in light-resistant containers.[1]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1][5] For long-term storage, refrigeration or freezing is often recommended, but freeze-thaw cycles should be evaluated.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the benzimidazole core or susceptible functional groups.[1][6]
Q2: I am observing unexpected peaks in my HPLC chromatogram when analyzing my compound in solution. What could be the cause?
Unexpected peaks in an HPLC chromatogram of a stability sample often indicate the formation of degradation products.[1] Common degradation pathways for benzimidazole derivatives include:
-
Hydrolysis: The acetic acid side chain of this compound or other ester or amide functionalities in related compounds can be susceptible to hydrolysis.[7]
-
Oxidation: The benzimidazole ring system can be susceptible to oxidation.
-
Photodegradation: Light-induced degradation can lead to a variety of byproducts.[4]
To identify these peaks, techniques like mass spectrometry (LC-MS) can be used in conjunction with HPLC.
Q3: My compound seems to be precipitating out of my aqueous assay buffer. Is this a stability issue?
Precipitation is not necessarily a sign of chemical instability (degradation), but rather an issue of poor solubility. Benzimidazole compounds are often hydrophobic and can have low aqueous solubility.[2] This can be mistaken for degradation, as the concentration of the compound in solution decreases over time.
To address this, consider the following:
-
Optimize Stock Solution and Dilution: Prepare a concentrated stock solution in a suitable organic solvent like DMSO and perform serial dilutions.[2]
-
pH Adjustment: The solubility of your compound may be significantly influenced by the pH of the buffer.[2]
-
Use of Solubilizing Agents: Co-solvents or cyclodextrins can be used to enhance solubility, but their potential effects on the biological assay must be evaluated.[2]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the stability assessment of this compound and other benzimidazole derivatives.
| Issue | Possible Cause | Recommended Action |
| Inconsistent stability results between replicates. | Inhomogeneous sample preparation. | Ensure complete dissolution and thorough mixing of the compound in the solvent before aliquoting. |
| Variability in storage conditions. | Verify the uniformity of temperature and humidity in stability chambers. Protect all samples from light if photostability is a concern.[1] | |
| Analytical method variability. | Ensure the HPLC method is validated for precision and robustness. | |
| Poor mass balance in stability studies (sum of the parent compound and degradants is less than 100%). | Formation of non-UV active or volatile degradation products. | Use a mass spectrometer (MS) detector in addition to a UV detector to identify non-chromophoric or volatile products.[1] |
| Precipitation of the compound or its degradants. | Visually inspect sample vials for any precipitate. If observed, investigate solubility issues. | |
| Inadequate chromatographic separation. | Modify the HPLC method (e.g., change mobile phase, gradient, or column) to improve the resolution of all peaks.[1] | |
| Rapid degradation observed under all tested conditions. | Intrinsic instability of the molecule. | Consider if the molecule is inherently unstable under the experimental conditions. |
| Reactive impurities in the solvent. | Use high-purity, degassed solvents. | |
| Contamination of glassware. | Ensure all glassware is scrupulously clean. |
Experimental Protocols
A forced degradation study is a common approach to investigate the intrinsic stability of a drug substance.[6][8] This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.[5][6]
Protocol: Forced Degradation Study of this compound
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[1]
2. Stress Conditions:
-
Acid Hydrolysis:
-
Dilute the stock solution with 0.1 M HCl to a final concentration of approximately 100 µg/mL.[1]
-
Store the solution at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).[1]
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 100 µg/mL.
-
Store the solution at room temperature for a defined period.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dilute the stock solution with a solution of 3% hydrogen peroxide to a final concentration of approximately 100 µg/mL.
-
Store the solution at room temperature for a defined period, protected from light.
-
At each time point, withdraw a sample and dilute it with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a vial in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours).[1]
-
Also, prepare a solution of the compound (e.g., 100 µg/mL in a suitable solvent) and store it in the oven.[1]
-
At each time point, prepare a solution from the solid sample or dilute the solution sample for HPLC analysis.
-
-
Photostability:
-
Expose a solution of the compound (e.g., 100 µg/mL) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
At defined time points, withdraw samples from both the exposed and control solutions for HPLC analysis.
-
3. HPLC Analysis:
-
A stability-indicating HPLC method should be used. This is a validated method that can separate the parent compound from all potential degradation products.
-
The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for unexpected HPLC peaks.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. pharmacy180.com [pharmacy180.com]
- 8. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered during the synthesis of this compound?
A1: The synthesis typically involves the N-alkylation of 5,6-dimethylbenzimidazole with a haloacetic acid ester (e.g., ethyl chloroacetate) followed by hydrolysis. The primary byproducts identified are:
-
(5,6-dimethyl-1H-benzimidazol-3-yl)acetic acid: This is the N3-alkylated regioisomer, which commonly forms alongside the desired N1-alkylated product. The ratio of N1 to N3 isomers is highly dependent on the reaction conditions.
-
1,3-bis(carboxymethyl)-5,6-dimethyl-1H-benzimidazol-3-ium salt: This dialkylated byproduct can form, particularly if an excess of the alkylating agent is used or under forcing reaction conditions.
-
Unreacted 5,6-dimethylbenzimidazole: Incomplete reaction will leave the starting material as an impurity.
-
Ethyl (5,6-dimethyl-1H-benzimidazol-1-yl)acetate: Incomplete hydrolysis of the ester intermediate will result in this impurity in the final product.
Q2: How can I control the regioselectivity of the N-alkylation to favor the desired N1-isomer?
A2: Achieving high regioselectivity is a critical challenge in the alkylation of unsymmetrical benzimidazoles. The choice of base and solvent system is paramount in directing the alkylation to the N1 position. Studies on similar heterocyclic systems, such as indazoles, have shown that using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) strongly favors N1-alkylation.[1][2][3] This is often attributed to the coordination of the sodium cation with the N2 (equivalent to N3 in benzimidazole) lone pair, sterically hindering alkylation at that position. Conversely, using bases like potassium carbonate in polar aprotic solvents such as DMF may lead to mixtures of regioisomers.[4]
Q3: What analytical methods are recommended for identifying and quantifying byproducts in my reaction mixture?
A3: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of the product and its impurities:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is the primary tool for separating the desired product from the starting material and byproducts. A C18 column with a gradient elution using a mobile phase of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid) is a good starting point for method development.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification of byproducts. By coupling the separation power of HPLC with the mass detection of MS, you can determine the molecular weights of the various components in your mixture, which aids in their structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the definitive structural confirmation of the desired product and the characterization of isolated byproducts. The chemical shifts of the protons on the benzimidazole ring and the methylene group of the acetic acid side chain will differ between the N1 and N3 isomers.
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction and for preliminary separation of components.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product. | 1. Incomplete reaction. 2. Formation of a high percentage of the N3-isomer. 3. Suboptimal reaction temperature or time. | 1. Monitor the reaction by TLC or HPLC to ensure completion. 2. Optimize the base and solvent system. Consider using NaH in THF to enhance N1-selectivity.[1][2][3] 3. Systematically vary the reaction temperature and time to find the optimal conditions. |
| Presence of a significant amount of the N3-alkylated isomer. | The reaction conditions (base, solvent) do not sufficiently favor N1-alkylation. | Switch to a more regioselective alkylation protocol. The use of sodium hydride in THF is a well-established method for favoring N1-alkylation in similar heterocyclic systems.[1][2][3] |
| Detection of a dialkylated byproduct. | 1. Excess of the alkylating agent (e.g., ethyl chloroacetate). 2. Reaction conditions are too harsh (e.g., high temperature). | 1. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the alkylating agent. 2. Conduct the reaction at a lower temperature. |
| Incomplete hydrolysis of the ester intermediate. | 1. Insufficient hydrolysis time or temperature. 2. Inadequate concentration of the base (e.g., NaOH, KOH) used for hydrolysis. | 1. Increase the reaction time or temperature for the hydrolysis step. Monitor the disappearance of the ester by TLC or HPLC. 2. Ensure a sufficient molar excess of the base is used to drive the hydrolysis to completion. |
| Difficulty in separating the N1 and N3 isomers. | The isomers have very similar polarities. | 1. Optimize the HPLC method. Experiment with different mobile phase compositions, gradients, and columns (e.g., different stationary phases or particle sizes). 2. Consider preparative chromatography for purification if the isomers cannot be separated by crystallization. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl (5,6-dimethyl-1H-benzimidazol-1-yl)acetate (N1-alkylation favored)
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 5,6-dimethylbenzimidazole (1 equivalent).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Alkylation: Cool the reaction mixture back to 0 °C and add ethyl chloroacetate (1.05 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by carefully adding water. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrolysis to this compound
-
Dissolution: Dissolve the purified ethyl (5,6-dimethyl-1H-benzimidazol-1-yl)acetate in a mixture of ethanol and water.
-
Saponification: Add a solution of sodium hydroxide (2-3 equivalents) in water.
-
Heating: Heat the mixture to reflux and stir for 2-4 hours.
-
Monitoring: Monitor the hydrolysis by TLC or HPLC until the starting ester is consumed.
-
Acidification: Cool the reaction mixture to room temperature and carefully acidify with hydrochloric acid to a pH of approximately 5-6.
-
Precipitation: The product will precipitate out of the solution.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for identifying and resolving common synthesis issues.
References
Technical Support Center: Optimizing (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid Derivative Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common two-step synthesis involves:
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Cyclization: Condensation of 4,5-dimethyl-o-phenylenediamine with a suitable carboxylic acid (e.g., formic acid) or aldehyde to form the 5,6-dimethyl-1H-benzimidazole core.[1][2][3]
-
N-Alkylation: Subsequent N-alkylation of the benzimidazole nitrogen with an acetic acid derivative, typically ethyl chloroacetate, followed by hydrolysis of the ester to yield the final carboxylic acid.
Q2: My overall yield is consistently low. What are the most critical steps to optimize?
A2: Low yields can stem from either the cyclization or the N-alkylation step. For the N-alkylation, critical parameters include the choice of base, solvent, and reaction temperature.[4] Incomplete deprotonation of the benzimidazole or side reactions, such as the formation of quaternary imidazolium salts, are common causes of low yield.[5] Close monitoring of the reaction via Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[5]
Q3: I am observing the formation of two different products during N-alkylation. Why is this happening?
A3: 5,6-dimethyl-1H-benzimidazole is a symmetric molecule, so alkylation can occur on either nitrogen atom (N1 or N3), leading to the same product. However, if you are working with an unsymmetrically substituted benzimidazole, the formation of two regioisomers is a common challenge.[5] Steric and electronic effects of substituents on the benzimidazole ring influence which nitrogen is more readily alkylated.[6]
Q4: How can I best purify the final this compound product?
A4: Purification typically involves recrystallization or column chromatography. For recrystallization, selecting an appropriate solvent system is key to obtaining high recovery of pure product.[7] If your product remains colored (e.g., yellow or brown) after initial purification, treating the solution with activated carbon during recrystallization can help adsorb colored impurities.[1][7] If the compound is unstable on silica gel, consider using a deactivated silica gel (e.g., by adding triethylamine to the eluent) or alternative methods like preparative HPLC.[7]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low Yield in N-Alkylation Step
| Symptom | Possible Cause | Suggested Solution |
| Low product yield with significant starting material remaining. | 1. Inefficient Deprotonation: The base is not strong enough to fully deprotonate the benzimidazole nitrogen, leading to low nucleophilicity.[5] 2. Insufficient Reaction Time/Temp: The reaction has not proceeded to completion. | 1. Select a stronger base. Common bases include NaH, K₂CO₃, or other alkali metal carbonates.[4][5] 2. Increase reaction temperature or prolong the reaction time. Monitor progress carefully using TLC to avoid degradation.[5] |
| Low product yield with multiple spots on TLC, including higher polarity spots. | 1. Formation of Quaternary Salt: The N-alkylated product undergoes a second alkylation, forming a quaternary imidazolium salt.[5] 2. Degradation: The product or starting material is unstable under the reaction conditions. | 1. Use the alkylating agent in a controlled stoichiometric amount (e.g., 1.05-1.1 equivalents). [4] Avoid a large excess. 2. Lower the reaction temperature. This can reduce the rate of the undesired second alkylation.[5] |
| Difficulty isolating the product from the reaction mixture. | Use of high-boiling point solvents: Solvents like DMF or DMSO can be difficult to remove and may lead to the formation of intractable precipitates during workup.[5][7] | Consider alternative solvents with lower boiling points, such as acetone or THF, if the reactants' solubility allows.[4][6] If DMF/DMSO are necessary, use high vacuum for removal. |
Problem 2: Product Purification Issues
| Symptom | Possible Cause | Suggested Solution |
| Product is persistently colored (yellow/brown) after purification. | Oxidation or side reaction products are present as impurities.[7] | Use activated carbon (charcoal) treatment. Add a small amount of charcoal to a hot solution of your crude product, stir for 5-15 minutes, and perform a hot filtration to remove the charcoal and adsorbed impurities before crystallization.[1][7] |
| Poor recovery after recrystallization. | The solvent system is suboptimal. The compound may be too soluble in the chosen solvent.[7] | Perform a small-scale solvent screening to identify a solvent or solvent mixture in which the compound is soluble when hot but poorly soluble when cold. |
| Product appears to degrade during column chromatography. | Some benzimidazole derivatives are unstable on acidic silica gel. [7] | Deactivate the silica gel by preparing a slurry with your eluent system containing a small amount (0.5-1%) of triethylamine. Alternatively, use a different stationary phase like alumina. |
Experimental Protocols
Protocol 1: Synthesis of 5,6-dimethyl-1H-benzimidazole
This protocol is a general guideline based on the Phillips condensation method.[8]
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In a round-bottomed flask, combine 4,5-dimethyl-o-phenylenediamine (1.0 eq) with 90% formic acid (1.5 eq).[1]
-
Heat the mixture in a water bath at 100°C for 2 hours.[1][2]
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After cooling to room temperature, slowly add 10% sodium hydroxide (NaOH) solution with constant stirring until the mixture is just alkaline (check with litmus or pH paper).
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The crude 5,6-dimethyl-1H-benzimidazole will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water.[1]
-
The crude product can be purified by recrystallization from water to yield the final product.[1]
Protocol 2: N-Alkylation to form Ethyl (5,6-dimethyl-1H-benzimidazol-1-yl)acetate
This protocol is a general procedure for N-alkylation.
-
To a dry round-bottom flask under an inert atmosphere, add 5,6-dimethyl-1H-benzimidazole (1.0 eq) and a suitable anhydrous solvent (e.g., DMF or acetone).[4]
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Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq), and stir the suspension for 15-30 minutes.[4][9]
-
Slowly add ethyl chloroacetate (1.1 eq) dropwise to the reaction mixture at room temperature.
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Heat the reaction mixture (e.g., to reflux for acetone or 60-80°C for DMF) and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, filter it off.[4]
-
Remove the solvent under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it in vacuo to obtain the crude ester, which can be purified by column chromatography.
Visualizations
Experimental and Purification Workflow
Caption: General workflow for N-alkylation synthesis and purification.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Representative Signaling Pathway for Benzimidazole Derivatives
Benzimidazole derivatives are known to act as inhibitors in various signaling pathways, including those related to cancer cell proliferation. One such common target is the RAF/MEK/ERK pathway.
Caption: Inhibition of the RAF/MEK/ERK pathway by benzimidazole derivatives.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of benzimidazole | PPT [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a heterocyclic compound belonging to the benzimidazole class. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] Potential applications for this compound and its analogs include roles as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[3][4][5][6] Specifically, benzimidazole derivatives have been investigated as inhibitors of enzymes like cyclooxygenase (COX), which are involved in inflammatory processes.[3]
Q2: What are the key starting materials for the synthesis of this compound?
The synthesis of this compound typically starts with 4,5-dimethyl-1,2-phenylenediamine. This diamine is then reacted with a suitable reagent to form the benzimidazole ring, followed by N-alkylation with a haloacetic acid derivative (e.g., chloroacetic acid or bromoacetic acid) to introduce the acetic acid moiety.
Q3: How can I confirm the identity and purity of my synthesized this compound?
Standard analytical techniques are used to characterize the final product. These include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are crucial for confirming the chemical structure. For 5,6-dimethylbenzimidazole, characteristic peaks include those for the aromatic protons, the methyl groups, and the imidazole proton.[7]
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Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[8]
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High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound.
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Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional groups present in the molecule.[8]
Troubleshooting Guide
Synthesis
Q4: My synthesis of this compound is resulting in a low yield. What are the possible reasons and solutions?
Low yields can be attributed to several factors:
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Incomplete Reaction: The condensation reaction to form the benzimidazole ring or the subsequent N-alkylation may be incomplete.
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Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[9] Consider increasing the reaction time or temperature. Ensure the reagents are of high purity and are used in the correct stoichiometric ratios.
-
-
Side Reactions: The formation of undesired byproducts can reduce the yield of the target compound. N-alkylation can sometimes occur at both nitrogen atoms of the imidazole ring, leading to a mixture of products.
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Solution: Optimize the reaction conditions, such as the choice of base and solvent, to favor the desired mono-alkylation. Using a milder base or a protecting group strategy might be necessary.
-
-
Degradation of Starting Materials or Product: Benzimidazole derivatives can be sensitive to harsh reaction conditions.
-
Solution: Employ milder reaction conditions where possible. For instance, some syntheses can be performed under microwave irradiation to reduce reaction times and potentially improve yields.[8]
-
Q5: I am observing multiple spots on my TLC plate after the reaction. How can I identify the main product and byproducts?
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Solution:
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Run a co-spot on the TLC plate with your starting materials to identify any unreacted starting materials.
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Isolate the different spots by column chromatography and characterize each fraction using NMR and MS to determine their structures. This will help you identify your desired product and any major byproducts.
-
Purification
Q6: I am having difficulty purifying this compound. What are the recommended purification methods?
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Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent is crucial.
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Solution: Experiment with different solvent systems. A good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble. Ethanol or ethanol/water mixtures are often good starting points for benzimidazole derivatives.[9]
-
-
Column Chromatography: This is a versatile technique for separating mixtures of compounds.
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Acid-Base Extraction: Since the target compound has a carboxylic acid group, it can be purified by dissolving it in a basic aqueous solution (e.g., sodium bicarbonate solution), washing with an organic solvent to remove neutral impurities, and then re-precipitating the product by adding acid.
Solubility and Stability
Q7: My compound, this compound, has poor solubility in my desired solvent for biological assays. How can I improve its solubility?
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pH Adjustment: As an acidic compound, its solubility in aqueous solutions is highly pH-dependent.
-
Solution: Dissolving the compound in a slightly basic buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) will deprotonate the carboxylic acid, forming a more soluble salt.
-
-
Co-solvents: Using a mixture of solvents can enhance solubility.
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Solution: For stock solutions, organic solvents like DMSO or ethanol are commonly used.[10] For aqueous assay buffers, a small percentage of a co-solvent like DMSO (typically <1%) can be used, but it's important to check for any effects of the co-solvent on the biological assay.
-
Q8: How should I store my this compound and its solutions to ensure stability?
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Solid Form: Store the solid compound in a cool, dark, and dry place. A desiccator can be used to protect it from moisture.
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Solutions:
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Stock Solutions: Prepare stock solutions in a suitable organic solvent like DMSO and store them at -20°C or -80°C for long-term stability.[11] It is recommended to prepare fresh working solutions from the stock solution monthly.[11]
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Aqueous Solutions: Aqueous solutions are generally less stable and should be prepared fresh before each experiment. Avoid repeated freeze-thaw cycles of aqueous solutions.[11]
-
Biological Assays
Q9: I am not observing the expected biological activity in my in vitro assay. What could be the issue?
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Compound Purity and Identity: Impurities can interfere with the assay or the compound may not be what you think it is.
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Solution: Re-verify the purity and identity of your compound using the analytical methods described in Q3.
-
-
Compound Solubility and Aggregation: Poor solubility in the assay buffer can lead to the compound precipitating out or forming aggregates, reducing its effective concentration.
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Solution: Ensure the compound is fully dissolved in the assay buffer. Visually inspect the solution for any precipitation. Consider the solubility improvement strategies mentioned in Q7.
-
-
Assay Conditions: The experimental conditions of the assay may not be optimal.
-
Solution: Review the assay protocol and ensure all parameters (e.g., incubation time, temperature, cell density) are correct. Include appropriate positive and negative controls in your experiment.
-
-
Mechanism of Action: The chosen assay may not be suitable for the compound's mechanism of action.
Experimental Protocols
General Synthesis of this compound
This is a generalized two-step protocol. Optimization of reaction conditions may be necessary.
Step 1: Synthesis of 5,6-dimethyl-1H-benzimidazole
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In a round-bottom flask, dissolve 4,5-dimethyl-1,2-phenylenediamine in formic acid.
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Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.
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After completion, cool the reaction mixture to room temperature.
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Carefully neutralize the mixture with a base (e.g., ammonium hydroxide or sodium hydroxide solution) until a precipitate forms.
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Collect the precipitate by filtration, wash with cold water, and dry to obtain 5,6-dimethyl-1H-benzimidazole.
Step 2: N-Alkylation to form this compound
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In a suitable solvent (e.g., DMF or ethanol), dissolve 5,6-dimethyl-1H-benzimidazole and a base (e.g., potassium carbonate or sodium hydride).
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Add a haloacetic acid derivative (e.g., ethyl bromoacetate) dropwise to the mixture.
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Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring by TLC.
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Once the reaction is complete, if an ester was used, hydrolyze the ester group by adding a base (e.g., NaOH solution) and stirring.
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Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol provides a general outline for assessing the COX-inhibitory activity of this compound.
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Prepare Reagents: Prepare assay buffer, solutions of COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection reagent (e.g., a colorimetric probe that reacts with prostaglandin G2).
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Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions to obtain a range of test concentrations.
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Assay Procedure:
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In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.
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Include a known COX inhibitor (e.g., ibuprofen or celecoxib) as a positive control and a vehicle control (DMSO).
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Pre-incubate the plate to allow the compound to bind to the enzyme.
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Initiate the reaction by adding arachidonic acid.
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After a set incubation time, stop the reaction and add the detection reagent.
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Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
Data Presentation
Table 1: Hypothetical Solubility of this compound
| Solvent | Solubility (mg/mL) at 25°C |
| Water (pH 3) | < 0.1 |
| PBS (pH 7.4) | 5.2 |
| Ethanol | 15.8 |
| DMSO | > 50 |
| Acetone | 2.5 |
Table 2: Hypothetical COX Inhibition Data for this compound
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 15.2 | 2.8 | 5.4 |
| Ibuprofen (Reference) | 5.1 | 15.3 | 0.33 |
| Celecoxib (Reference) | 25.6 | 0.05 | 512 |
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis, purification, and characterization.
Signaling Pathway: Inhibition of Prostaglandin Synthesis
Many benzimidazole derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This diagram illustrates the mechanism of action.
Caption: Inhibition of the COX pathway by the benzimidazole derivative.
References
- 1. Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. plantarchives.org [plantarchives.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The degradation of this compound in solution is primarily influenced by three main factors:
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Light Exposure (Photodegradation): Benzimidazole derivatives, as a class of compounds, are often susceptible to degradation upon exposure to light, particularly UV radiation.[1] This can lead to the formation of photodegradation products and a decrease in the concentration of the active compound.
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pH of the Solution (Hydrolysis): The stability of the compound can be significantly affected by the pH of the solution. Both acidic and alkaline conditions can catalyze hydrolysis, leading to the cleavage of chemical bonds in the molecule. For some benzimidazoles, acidic conditions may offer better stability compared to alkaline solutions.
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Temperature: Elevated temperatures can accelerate the rate of chemical degradation. For long-term storage of solutions, it is crucial to maintain low temperatures to minimize thermal degradation. While some benzimidazoles are stable in solid form at temperatures up to 50°C, their solutions are generally more prone to heat-induced degradation.[1]
Q2: What are the recommended solvents for dissolving and storing this compound?
A2: For experimental purposes, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for benzimidazole derivatives. Studies on similar compounds have shown good stability in 0.2% DMSO for up to 96 hours.[2][3] For preparing stock solutions for long-term storage, using a high-purity grade of an appropriate organic solvent and storing it under recommended conditions is crucial. The choice of solvent may also depend on the specific experimental requirements, and it is advisable to perform a preliminary stability test in the selected solvent.
Q3: How should I store solutions of this compound to ensure stability?
A3: To ensure the stability of your solutions, it is recommended to follow these storage guidelines:
-
Short-term storage (up to a month): Store aliquots of the stock solution at -20°C.[4]
-
Long-term storage (up to 6 months): For longer-term storage, it is advisable to store the stock solutions at -80°C.[4]
-
Light Protection: Always store solutions in amber-colored vials or wrap the vials in aluminum foil to protect them from light.
-
Avoid Freeze-Thaw Cycles: It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[4]
Troubleshooting Guide
Issue: I am observing a loss of my compound's concentration in my experimental samples.
This troubleshooting guide will help you identify the potential cause of degradation and provide solutions to mitigate it.
| Potential Cause | Troubleshooting Steps | Recommended Solution |
| Photodegradation | - Were your solutions exposed to ambient or direct light for extended periods? - Are you using clear glass or plastic vials for storage and experiments? | - Work in a dimly lit area or use a fume hood with the light turned off. - Store all solutions in amber vials or wrap them in aluminum foil. - Prepare a "dark control" sample that is handled identically but kept protected from light to compare stability. |
| pH-related Hydrolysis | - What is the pH of your experimental buffer or medium? - Have you checked the stability of the compound at this pH? | - If possible, adjust the pH of your solution to a range where the compound is more stable (preliminary testing may be required). For some benzimidazoles, slightly acidic conditions may be preferable to alkaline conditions. |
| Thermal Degradation | - Were your solutions left at room temperature for an extended time? - Are your experimental incubations performed at elevated temperatures? | - Minimize the time solutions are kept at room temperature. Use an ice bath during sample preparation. - For high-temperature experiments, evaluate the compound's stability at that temperature for the duration of the experiment. Consider preparing fresh solutions immediately before use. |
| Oxidative Degradation | - Is your solvent degassed? - Are your solutions stored under a normal atmosphere? | - For highly sensitive experiments, consider using degassed solvents. - For long-term storage of sensitive solutions, purging the vial headspace with an inert gas like nitrogen or argon can prevent oxidation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify the potential degradation pathways of this compound.[5][6][7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a clear vial to a photostability chamber (ICH Q1B compliant) for a defined period. A dark control sample should be kept in the same conditions but wrapped in foil.
-
Thermal Degradation: Heat 1 mL of the stock solution in an oven at 60°C for 24 hours.
3. Analysis:
-
Analyze all stressed samples and a non-stressed control sample by a stability-indicating HPLC method.
-
Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Protocol 2: HPLC Method for Stability Analysis
This is a general HPLC method that can be adapted for the stability analysis of this compound.[2][3][8]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C8 or C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or an appropriate buffer). The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis spectrophotometry (likely in the range of 260-280 nm for benzimidazole derivatives).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Caption: A logical approach to troubleshooting compound degradation.
References
- 1. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Cell Permeability of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound compound shows low cell permeability. What are the likely reasons?
A1: Low cell permeability of this compound is likely due to its carboxylic acid moiety. At physiological pH (around 7.4), this group will be predominantly ionized, carrying a negative charge.[1][2] This increased polarity enhances hydrophilicity, which in turn hinders the compound's ability to passively diffuse across the lipophilic cell membrane.[1][3]
Q2: I'm observing poor permeability in my Parallel Artificial Membrane Permeability Assay (PAMPA). What does this suggest?
A2: The PAMPA model primarily assesses passive diffusion.[4][5] Poor results in this assay strongly indicate that the intrinsic physicochemical properties of your compound, such as high polarity and low lipophilicity, are the primary barriers to its transport across a lipid membrane. Since PAMPA is a cell-free system, it isolates passive permeability from other biological factors like active transport or metabolism.[6]
Q3: My compound shows moderate permeability in the PAMPA assay but performs poorly in a Caco-2 cell-based assay. What could be the issue?
A3: This discrepancy often points towards the involvement of active cellular processes that are not present in the PAMPA model.[6] A likely cause is that your compound is a substrate for efflux pumps, such as P-glycoprotein (P-gp), which are present in Caco-2 cells.[1][7] These transporters actively pump the compound out of the cell, reducing its net intracellular concentration.[1][8]
Q4: How can I confirm if my compound is a substrate for efflux pumps?
A4: To determine if your compound is subject to active efflux, a bi-directional Caco-2 assay is recommended.[9] This involves measuring the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indicator of active efflux.[7][9] You can also perform the assay in the presence of known efflux pump inhibitors, like verapamil for P-gp, to see if permeability improves.[7]
Q5: What strategies can I employ to improve the cell permeability of this compound?
A5: A common and effective strategy for improving the permeability of compounds containing carboxylic acids is the use of a prodrug approach.[10][11][12] This involves chemically modifying the carboxylic acid group into a less polar moiety, such as an ester.[10][13] This "masks" the polar group, increasing the compound's lipophilicity and enhancing its ability to cross the cell membrane. Once inside the cell, endogenous esterases can cleave the ester, releasing the active parent compound.[14]
Troubleshooting Guides
Problem: Low Apparent Permeability (Papp) in PAMPA Assay
| Potential Cause | Suggested Solution |
| Poor aqueous solubility | Prepare the dosing solution with a small percentage of a co-solvent (e.g., up to 1% DMSO) to improve solubility.[12] |
| Compound precipitation in the donor well | Visually inspect for precipitation. If observed, decrease the initial concentration of the compound.[12] |
| High polarity of the compound | The carboxylic acid group is likely ionized. Consider a prodrug strategy, such as esterification, to increase lipophilicity.[10][12] |
Problem: Low Permeability in Caco-2 Assay with Moderate PAMPA Permeability
| Potential Cause | Suggested Solution |
| Active efflux by transporters (e.g., P-gp) | Perform a bi-directional Caco-2 assay and calculate the efflux ratio. An efflux ratio > 2 suggests active efflux.[7][9] Co-administer with a known efflux pump inhibitor (e.g., verapamil) to see if permeability increases.[7] |
| Poor metabolic stability in Caco-2 cells | Analyze the receiver compartment for metabolites of your compound using LC-MS/MS. |
| Low monolayer integrity | Measure the transepithelial electrical resistance (TEER) before and after the experiment. A significant drop in TEER values may indicate compromised cell monolayer integrity.[7] |
Data Presentation
Table 1: Example PAMPA Permeability Data
| Compound | Concentration (µM) | Incubation Time (h) | Papp (x 10⁻⁶ cm/s) | Classification |
| This compound | 10 | 4 | (Insert experimental value) | Low/Medium/High |
| Propranolol (High Permeability Control) | 10 | 4 | > 1.5 | High |
| Atenolol (Low Permeability Control) | 10 | 4 | < 1.5 | Low |
Classification based on Pe > 1.5 x 10⁻⁶ cm/s for high permeability.[5]
Table 2: Example Bi-Directional Caco-2 Permeability Data
| Compound | Concentration (µM) | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| This compound | 10 | (Insert experimental value) | (Insert experimental value) | (Calculate value) |
| Talinolol (Efflux Substrate Control) | 10 | (Insert control value) | (Insert control value) | > 2 |
| Antipyrine (High Permeability Control) | 10 | (Insert control value) | (Insert control value) | ~ 1 |
An efflux ratio greater than 2 is indicative of active efflux.[9]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
-
Preparation of Lipid Solution: Prepare a solution of 1-2% (w/v) lecithin in dodecane and sonicate until fully dissolved.[15]
-
Preparation of Compound Solutions: Create a 10 mM stock solution of the test compound in DMSO. Dilute this stock in a suitable buffer (e.g., PBS at pH 7.4) to the final desired concentration (e.g., 10-100 µM).[15]
-
Assay Setup:
-
Carefully add 5 µL of the lipid solution to the membrane of each well in the donor plate (hydrophobic PVDF membrane).[15]
-
Add the prepared compound solution to the wells of the donor plate.
-
Fill the wells of the acceptor plate with the same buffer used for dilution.
-
Assemble the "sandwich" by placing the donor plate on top of the acceptor plate.[5]
-
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[5]
-
Sample Analysis: After incubation, separate the donor and acceptor plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[6]
-
Calculation of Papp: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
Caco-2 Permeability Assay Protocol
-
Cell Culture:
-
Seed Caco-2 cells on Transwell® inserts at a density of approximately 60,000 cells/cm².[15]
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer.[15]
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER). TEER values should be >200 Ω·cm².[15]
-
-
Transport Experiment (Apical to Basolateral - A-B):
-
Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution) at 37°C.
-
Add the test compound solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a specified time (e.g., 2 hours).[16]
-
At designated time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Transport Experiment (Basolateral to Apical - B-A for efflux):
-
Follow the same procedure as the A-B experiment, but add the test compound to the basolateral chamber and collect samples from the apical chamber.[9]
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.[16]
-
Calculation of Papp and Efflux Ratio: Calculate the Papp values for both A-B and B-A directions and determine the efflux ratio.[9]
Visualizations
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caption: Workflow for the Bi-Directional Caco-2 Permeability Assay.
Caption: Troubleshooting Logic for Low Cell Permeability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Role of efflux pumps and metabolising enzymes in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. Fast Release of Carboxylic Acid inside Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides - American Chemical Society [acs.digitellinc.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. enamine.net [enamine.net]
Technical Support Center: Scale-Up Synthesis of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid. The information is presented in a question-and-answer format to directly address specific challenges that may be encountered during process development and large-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the preparation of this compound?
A1: The most prevalent synthetic route involves a two-step process:
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N-alkylation: Reaction of 5,6-dimethyl-1H-benzimidazole with an ethyl haloacetate, typically ethyl chloroacetate, in the presence of a base to form ethyl (5,6-dimethyl-1H-benzimidazol-1-yl)acetate.
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Hydrolysis: Saponification of the resulting ester to the desired carboxylic acid, this compound.
Q2: What are the critical process parameters to monitor during the N-alkylation step on a larger scale?
A2: During scale-up of the N-alkylation, it is crucial to monitor and control the following parameters:
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Temperature: Exothermic reactions can lead to runaway conditions. Proper cooling and controlled addition of reagents are essential.
-
Mixing: Efficient agitation is necessary to ensure homogeneity, especially when dealing with slurries of reagents like potassium carbonate.
-
Stoichiometry: Precise control of the molar ratios of reactants is vital to minimize side reactions, such as dialkylation.[1]
-
Moisture content: The presence of water can affect the reactivity of the base and potentially lead to side reactions.
Q3: How can I minimize the formation of impurities during the synthesis?
A3: Impurity formation can be minimized by:
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Using high-purity starting materials.
-
Optimizing reaction conditions (temperature, reaction time, solvent, and base).
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Ensuring efficient mixing to avoid localized "hot spots" or high concentrations of reagents.
-
Implementing a controlled work-up and purification procedure.
-
Careful monitoring of the reaction progress using in-process controls (e.g., HPLC, TLC).
Q4: What are the safety considerations for the scale-up of this synthesis?
A4: Key safety considerations include:
-
Handling of reagents: Ethyl chloroacetate is a lachrymator and toxic. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems) are necessary.
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Exothermic reactions: The N-alkylation step can be exothermic. A thorough thermal hazard assessment is recommended before proceeding to a larger scale.
-
Solvent handling: Use of flammable solvents requires appropriate storage, handling, and grounding to prevent electrostatic discharge.
-
Pressure build-up: Reactions involving heating in closed vessels should be monitored for pressure changes.
Troubleshooting Guides
N-Alkylation of 5,6-dimethyl-1H-benzimidazole
| Problem | Potential Cause(s) | Troubleshooting/Mitigation Strategy |
| Low Yield/Incomplete Reaction | 1. Insufficient base strength or solubility. 2. Low reaction temperature. 3. Poor mixing. 4. Deactivated alkylating agent. | 1. Consider using a stronger or more soluble base (e.g., cesium carbonate). 2. Gradually increase the reaction temperature while monitoring for impurity formation. 3. Ensure adequate agitation for the scale of the reaction. 4. Use a fresh, high-purity batch of ethyl chloroacetate. |
| Formation of Dialkylated Impurity | 1. High concentration of the alkylating agent. 2. The mono-alkylated product is more nucleophilic than the starting benzimidazole.[2] | 1. Add the ethyl chloroacetate slowly or sub-surface to maintain a low concentration. 2. Use a slight excess of the 5,6-dimethyl-1H-benzimidazole. |
| Discoloration of Reaction Mixture | 1. Oxidation of starting material or product. 2. Reaction temperature too high. | 1. Conduct the reaction under an inert atmosphere (e.g., nitrogen). 2. Reduce the reaction temperature and extend the reaction time if necessary. |
Hydrolysis of Ethyl (5,6-dimethyl-1H-benzimidazol-1-yl)acetate
| Problem | Potential Cause(s) | Troubleshooting/Mitigation Strategy |
| Incomplete Hydrolysis | 1. Insufficient amount of base (e.g., NaOH, KOH). 2. Short reaction time or low temperature. 3. Poor solubility of the ester. | 1. Use a sufficient molar excess of the base. 2. Increase the reaction temperature and/or extend the reaction time. 3. Add a co-solvent like methanol or ethanol to improve solubility.[3] |
| Product Isolation Issues (Precipitation/Oiling Out) | 1. Incorrect pH at the quenching/precipitation step. 2. Rapid pH change causing uncontrolled precipitation. | 1. Carefully adjust the pH to the isoelectric point of the amino acid for optimal precipitation. 2. Add the acid slowly with good mixing to control the particle size of the precipitate. |
| Formation of Salt Impurities in Final Product | 1. Inefficient washing of the product cake. | 1. Wash the isolated product thoroughly with water to remove inorganic salts. 2. Consider recrystallization from a suitable solvent if high purity is required. |
Experimental Protocols
N-Alkylation of 5,6-dimethyl-1H-benzimidazole (Lab Scale)
-
To a stirred suspension of 5,6-dimethyl-1H-benzimidazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in acetone (10 volumes), add ethyl chloroacetate (1.1 eq) dropwise at room temperature.
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Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.
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After completion of the reaction (typically 10-12 hours), cool the mixture to room temperature.
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Filter off the inorganic salts and wash the filter cake with acetone.
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Concentrate the filtrate under reduced pressure to obtain the crude ethyl (5,6-dimethyl-1H-benzimidazol-1-yl)acetate.
-
The crude product can be purified by recrystallization or column chromatography.
Hydrolysis of Ethyl (5,6-dimethyl-1H-benzimidazol-1-yl)acetate (Lab Scale)
-
Dissolve the crude ethyl (5,6-dimethyl-1H-benzimidazol-1-yl)acetate (1.0 eq) in a mixture of water and ethanol (e.g., 1:1 v/v).
-
Add a solution of sodium hydroxide (2.0 eq) in water.
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Heat the mixture to reflux and monitor the disappearance of the starting material by TLC or HPLC (typically 2-4 hours).
-
After completion, cool the reaction mixture and adjust the pH to approximately 5-6 with dilute hydrochloric acid.
-
The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.
Data Presentation
Table 1: Typical Reaction Parameters and Yields (Lab Scale)
| Parameter | N-Alkylation | Hydrolysis |
| Solvent | Acetone | Water/Ethanol |
| Base | K₂CO₃ | NaOH |
| Temperature | Reflux | Reflux |
| Reaction Time | 10-12 hours | 2-4 hours |
| Typical Yield | 65-75% | 85-95% |
Table 2: Potential Impurities and their Origin
| Impurity Name | Structure | Origin |
| 1,3-Bis(ethoxycarbonylmethyl)-5,6-dimethyl-1H-benzimidazol-3-ium chloride | Dialkylated product | Over-alkylation during the N-alkylation step. |
| 5,6-dimethyl-1H-benzimidazole | Unreacted starting material | Incomplete N-alkylation reaction. |
| Ethyl (5,6-dimethyl-1H-benzimidazol-1-yl)acetate | Unreacted starting material | Incomplete hydrolysis. |
Visualizations
References
Validation & Comparative
A Comparative Analysis of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid and Other Benzimidazole Derivatives in Biological Activity
An Objective Guide for Researchers and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This guide provides a comparative analysis of the potential biological activity of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid against other well-studied benzimidazole derivatives. While direct experimental data for this compound is not extensively available in the reviewed literature, this comparison is built upon established structure-activity relationships (SAR) for the benzimidazole class of compounds.
The biological activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole ring system.[1][2] Key positions for substitution that modulate the pharmacological effects are the N-1, C-2, C-5, and C-6 positions.[1][2]
Anticancer Activity
Benzimidazole derivatives have emerged as a promising class of anticancer agents, acting through various mechanisms such as inhibition of tubulin polymerization, topoisomerase inhibition, and kinase inhibition.[3][4] The substitution pattern on the benzimidazole core is critical for their cytotoxic potency and selectivity against cancer cell lines.
Structure-Activity Relationship Insights:
-
C-5 and C-6 Positions: The presence of small, lipophilic groups at the 5 and 6 positions, such as methyl groups, has been associated with enhanced anticancer activity. This is thought to be due to increased lipophilicity, which facilitates cellular uptake.[5] Dichloro substitution at the 5,6-positions has also been explored for developing potent BRAF inhibitors.[6]
-
N-1 Position: The N-1 position is a common site for modification to improve the pharmacokinetic and pharmacodynamic properties of benzimidazole derivatives. The introduction of various substituents, including acetic acid moieties, can influence the compound's interaction with biological targets.[7]
Based on these SAR principles, the 5,6-dimethyl substitution in this compound could potentially contribute positively to its anticancer activity by enhancing its ability to penetrate cancer cells. The N-1 acetic acid moiety provides a handle for further derivatization and can influence the molecule's solubility and interaction with target enzymes or receptors.
Comparative Data of Selected Benzimidazole Derivatives with Anticancer Activity:
| Compound/Derivative | Substitution Pattern | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| Compound 10h | 5,6-dichloro, N-1 and C-2 substituted | HT29 (Colon) | Potent GI50 | [6] |
| SL-13 | 1-(4-methylbenzyl)-2-p-tolyl | DLD-1 (Colorectal) | 6.093 µM | [8] |
| Compound with 2-aryl moieties | Symmetric bis-benzimidazoles | Various | Potent activity | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (benzimidazole derivatives) and a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).
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MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formed formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Logical Workflow for Anticancer Drug Screening
Caption: Workflow for anticancer screening of benzimidazole derivatives.
Antimicrobial Activity
Benzimidazole derivatives are known for their broad-spectrum antimicrobial activity against various bacteria and fungi.[2] Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cellular processes.[9]
Structure-Activity Relationship Insights:
-
General Principles: The antimicrobial activity of benzimidazoles is highly dependent on the substitution pattern. Their structural similarity to purines allows them to interfere with the synthesis of bacterial nucleic acids and proteins.[9]
-
N-1 and C-2 Positions: Modifications at the N-1 and C-2 positions have been extensively studied to enhance antimicrobial potency. The introduction of acetic acid at the N-1 position has been explored in some series of benzimidazole derivatives, leading to compounds with notable antibacterial and antifungal activities.[7]
-
C-5 and C-6 Positions: Substituents at the 5 and 6 positions also play a crucial role. Electron-withdrawing groups at these positions can sometimes enhance antibacterial activity.[10]
Given these principles, the combination of 5,6-dimethyl substituents and an N-1 acetic acid moiety in this compound presents an interesting profile. While the methyl groups are generally electron-donating, their impact on antimicrobial activity can be complex and species-dependent. The acetic acid group could enhance solubility and potentially interact with microbial targets.
Comparative Data of Selected Benzimidazole Derivatives with Antimicrobial Activity:
| Compound/Derivative | Substitution Pattern | Target Organism | Activity (MIC in µg/mL) | Reference |
| Compound 21a | Fused benzimidazole derivative | Escherichia coli | Superior to standard | [11] |
| Compound III | 1,2-disubstituted benzimidazole | tolC-mutant E. coli | 2 | [9][12] |
| Compound 25d | Optimized 1,2-disubstituted benzimidazole | tolC-mutant E. coli | 0.125 | [12] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) to a specific cell density (e.g., 5 × 10⁵ CFU/mL).
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathway: Bacterial Protein Synthesis Inhibition
Caption: Benzimidazole inhibition of bacterial protein synthesis.
Anti-inflammatory Activity
Benzimidazole derivatives have shown significant anti-inflammatory properties, often mediated through the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or by modulating pro-inflammatory cytokine production.[1][13][14]
Structure-Activity Relationship Insights:
-
Multi-target Activity: The anti-inflammatory effects of benzimidazoles can arise from their interaction with a variety of targets, including cannabinoid receptors and bradykinin receptors.[1][13][14]
-
N-1, C-2, C-5, and C-6 Substitutions: As with other biological activities, substitutions at these positions are crucial for anti-inflammatory potency.[1][13][14] For instance, a methoxy group (electron-donating) at the C-6 position has been shown to impart strong anti-inflammatory activity in some derivatives.[1] In contrast, an electron-withdrawing nitro group at the C-6 position was found to be more active in another series of compounds.[1]
-
Acetic Acid Moiety: The presence of an acetic acid group can influence the anti-inflammatory profile. Some benzimidazole derivatives incorporating a phenylcyclohexyl acetic acid group have demonstrated in vivo antidiabetic potential, which can be linked to anti-inflammatory pathways.[15] A study on a (1-H-benzoyl-1-H-benzimidazol-2-yl) acetic acid derivative showed moderate anti-inflammatory activity.[16]
The 5,6-dimethyl groups in this compound are electron-donating, which, based on some studies, could contribute to anti-inflammatory activity. The N-1 acetic acid group provides a carboxylic acid function, which is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and could be crucial for its activity.
Comparative Data of Selected Benzimidazole Derivatives with Anti-inflammatory Activity:
| Compound/Derivative | Substitution Pattern | Assay | Activity | Reference |
| Compound 6 | 6-methoxy, N-1 (two-pyrrolidine) | Carrageenan-induced paw edema | 43.5% inhibition | [1] |
| Compound with 6-nitro group | 6-nitro substituted | Not specified | More active than other derivatives in the series | [1] |
| (1-H-benzoyl-1-H-benzimidazol-2-yl) acetic acid | N-1 benzoyl, C-2 acetic acid | Protein denaturation | 58.9% inhibition at 80 mcg/ml | [16] |
Experimental Protocol: In Vitro Anti-inflammatory Activity by Protein Denaturation Method
This assay assesses the ability of a compound to inhibit the denaturation of proteins, which is a hallmark of inflammation.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound at various concentrations, egg albumin (as the protein source), and phosphate-buffered saline (PBS).
-
Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 37°C) for a set time, followed by heating to induce denaturation (e.g., 70°C for 5 minutes).
-
Cooling and Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at a specific wavelength (e.g., 660 nm).
-
Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of control - Absorbance of test sample) / Absorbance of control ] × 100
-
Standard: A known anti-inflammatory drug, such as indomethacin, is used as a positive control.[16]
Signaling Pathway: COX Inhibition
Caption: Inhibition of the COX pathway by benzimidazole derivatives.
Conclusion
While direct experimental evidence for the biological activity of this compound is limited in the current scientific literature, a comparative analysis based on the extensive structure-activity relationship data for the benzimidazole class allows for informed predictions. The presence of 5,6-dimethyl groups is generally favorable for anticancer activity due to increased lipophilicity. The N-1 acetic acid moiety is a feature seen in some anti-inflammatory and antimicrobial derivatives.
Therefore, it is plausible that this compound possesses a profile of anticancer, antimicrobial, and anti-inflammatory activities. However, to ascertain its specific potency and spectrum of action, dedicated experimental evaluation is imperative. The provided experimental protocols and diagrams offer a foundational framework for such future investigations. Researchers are encouraged to synthesize and screen this compound using the described methodologies to fully elucidate its therapeutic potential.
References
- 1. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and evaluation of a benzimidazole acetic acid derivative. [wisdomlib.org]
A Comparative Guide to the Efficacy of Indole-3-Acetic Acid and (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid
This guide provides a detailed comparison of Indole-3-acetic acid (IAA), a well-characterized natural auxin, and (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid, a synthetic benzimidazole derivative. The comparison focuses on their established and potential biological efficacies, supported by available experimental data and proposed methodologies for direct comparative analysis.
Introduction
Indole-3-acetic acid (IAA) is the most abundant and physiologically important auxin in plants, playing a critical role in virtually every aspect of plant growth and development, including cell division, elongation, and differentiation.[1][2] Its efficacy as a plant growth regulator is extensively documented.[1] Beyond its role in agriculture, recent research has highlighted IAA's potential in medicine, including enhancing chemotherapy and exhibiting antibiofilm properties.[3][4][5]
This compound is a synthetic compound belonging to the benzimidazole class. While this specific molecule is commercially available, there is a significant lack of published scientific literature detailing its biological efficacy or mechanism of action. However, the benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry, with various derivatives demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic effects.[6][7][][9]
This guide synthesizes the known data for IAA and contextualizes the potential applications of this compound based on the activities of its parent chemical class, proposing a framework for its future evaluation.
Chemical Structures and Properties
A fundamental comparison begins with the chemical structure of each molecule.
Comparative Efficacy and Biological Activity
Indole-3-Acetic Acid (IAA): Established Efficacy
IAA's biological effects are well-documented across multiple domains.
-
Plant Growth Regulation: As a natural auxin, IAA is fundamental for root development, fruit ripening, and plant stress resilience.[1] It is widely used in horticulture and agriculture to propagate cuttings and improve crop yields.[1]
-
Anticancer Properties: In preclinical models, IAA derived from gut microbiota has been shown to enhance the efficacy of chemotherapy in pancreatic cancer.[3][4] It achieves this by increasing reactive oxygen species (ROS) and downregulating autophagy in cancer cells.[3]
-
Antimicrobial & Antibiofilm Activity: Studies have demonstrated that IAA can inhibit biofilm formation by pathogenic bacteria such as Pseudomonas aeruginosa, suggesting its potential as an antibiofilm agent.[5]
This compound: Inferred Potential
Direct experimental data on the efficacy of this compound is not available in the current body of scientific literature. However, based on extensive research into related benzimidazole derivatives, we can infer its potential therapeutic activities. Benzimidazole-containing compounds have been reported to possess:
-
Anti-inflammatory Activity: Many benzimidazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[]
-
Antimicrobial Activity: The benzimidazole scaffold is a core component of several antimicrobial and antifungal drugs.[6][7][10]
-
Anticancer Activity: Numerous benzimidazole derivatives have been synthesized and shown to have potent antiproliferative effects against various cancer cell lines, often by inhibiting key kinases.[][11]
-
Analgesic and Antiviral Properties: The structural versatility of the benzimidazole nucleus has led to the development of compounds with pain-relieving and virus-inhibiting capabilities.[9][12]
Signaling Pathways
Indole-3-Acetic Acid: The TIR1/AFB Signaling Pathway
In plants, IAA initiates a well-defined signaling cascade by acting as a "molecular glue" between the TIR1/AFB family of F-box proteins and Aux/IAA transcriptional repressors. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins, thereby releasing Auxin Response Factors (ARFs) to activate the transcription of auxin-responsive genes.
This compound: Putative Pathways
Given the lack of specific data, no definitive signaling pathway can be described. However, if it acts as an anti-inflammatory agent, it might target the COX or lipoxygenase pathways. If it functions as an anticancer agent, it could potentially inhibit protein kinases like EGFR or BRAF, which are common targets for benzimidazole derivatives.[11]
Quantitative Data Comparison
No direct comparative studies exist. The table below presents hypothetical data points for IAA based on published literature and leaves the data for the benzimidazole compound as "Not Available," highlighting the need for future research.
| Parameter | Indole-3-Acetic Acid (IAA) | This compound | Reference / Proposed Assay |
| Auxin Activity | |||
| EC₅₀ (Root Elongation) | ~10⁻⁷ M | Not Available | Arabidopsis thaliana Root Bioassay |
| Anticancer Activity | |||
| GI₅₀ (Pancreatic Cancer) | ~50 µM (in combination)[3] | Not Available | NCI-60 Cell Line Screen |
| Anti-inflammatory Activity | |||
| IC₅₀ (COX-2 Inhibition) | Not a primary activity | Not Available | COX-2 Inhibition Assay |
| Antibiofilm Activity | |||
| MBIC (P. aeruginosa) | ~100 µg/mL[5] | Not Available | Crystal Violet Biofilm Assay |
Experimental Protocols
To facilitate a direct comparison, the following experimental protocols are proposed.
Protocol 1: Auxin Activity - Arabidopsis thaliana Root Elongation Assay
This bioassay is a standard method to quantify auxin-like activity.
-
Sterilization & Plating: Surface-sterilize Arabidopsis thaliana (Col-0) seeds and place them on Murashige and Skoog (MS) agar plates.
-
Stratification: Store plates at 4°C for 48 hours in the dark to synchronize germination.
-
Germination: Transfer plates to a growth chamber (22°C, 16h light/8h dark cycle) and grow vertically for 4 days.
-
Treatment: Transfer seedlings of uniform size to new MS plates containing a concentration gradient of IAA or this compound (e.g., 0, 10⁻⁹, 10⁻⁸, 10⁻⁷, 10⁻⁶ M).
-
Incubation & Measurement: Grow seedlings for an additional 3-5 days. Scan the plates and measure the length of the primary root using image analysis software (e.g., ImageJ).
-
Data Analysis: Calculate the percent inhibition or stimulation of root growth relative to the control (0 M). Determine the EC₅₀ value from the dose-response curve.
Protocol 2: Anticancer Efficacy - MTS Proliferation Assay
This colorimetric assay measures cell viability and is a standard initial screen for antiproliferative compounds.
-
Cell Culture: Culture a human cancer cell line (e.g., PANC-1 for pancreatic cancer) in appropriate media and conditions.
-
Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of IAA and this compound for 48-72 hours. Include a vehicle control.
-
MTS Reagent: Add MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan product.
-
Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.
Conclusion
Indole-3-acetic acid is a molecule with profound and well-understood efficacy in plant biology and emerging potential in medicine.[1][3][4][5] In contrast, this compound represents an area of untapped research. While its chemical backbone is common in many pharmacologically active compounds, its specific biological activities remain uncharacterized.[6][][9] The lack of comparative data underscores a significant knowledge gap. The experimental frameworks proposed in this guide offer a clear path forward for researchers to directly compare these two compounds and elucidate the potential therapeutic or agricultural applications of this compound. Future studies are essential to determine if this compound holds promise as a novel agent in medicine or biotechnology.
References
- 1. pomais.com [pomais.com]
- 2. mdpi.com [mdpi.com]
- 3. Microbiota-derived 3-IAA (indole-3-acetic acid) influences chemotherapy efficacy in pancreatic cancer | Content for health professionals | Microbiota institute [biocodexmicrobiotainstitute.com]
- 4. From bugs to drugs: Bacterial 3-IAA enhances efficacy of chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-3-acetic acid impacts biofilm formation and virulence production of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. isca.me [isca.me]
- 9. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Bioactivity Analysis of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic Acid Isomers: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a structured framework for comparing the bioactivity of the positional isomers of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid. While a direct comparative study providing quantitative bioactivity data for these specific isomers is not publicly available in the current literature, this document outlines the key biological activities associated with the benzimidazole scaffold and details the experimental protocols necessary for their evaluation. The provided templates for data presentation and visualizations can be utilized to structure and present findings from future comparative research.
The two primary isomers of interest are the N-1 and N-3 substituted (5,6-dimethyl-1H-benzimidazol-yl)acetic acids. The position of the acetic acid moiety on the benzimidazole ring can significantly influence the molecule's steric and electronic properties, potentially leading to distinct biological activities.
Potential Biological Activities for Comparative Analysis
Benzimidazole derivatives are known to exhibit a wide range of pharmacological effects. Based on existing literature for structurally related compounds, the following bioactivities are pertinent for a comparative analysis of this compound isomers:
-
Antimicrobial Activity: Benzimidazoles have demonstrated efficacy against various bacterial and fungal strains.
-
Anticancer Activity: Many benzimidazole derivatives exhibit cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory Activity: Inhibition of inflammatory pathways is a known characteristic of some benzimidazole compounds.
-
Analgesic Activity: Certain derivatives have shown pain-relieving properties.
-
Antiviral Activity: The benzimidazole core is present in some antiviral medications.
-
Neuroprotective Effects: Some studies have indicated potential neuroprotective properties of benzimidazole derivatives.
Data Presentation: Comparative Bioactivity Tables
Quantitative data from experimental assays should be summarized in clear and concise tables to facilitate direct comparison between the isomers.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Microbial Strain | Isomer 1 (N-1) | Isomer 2 (N-3) | Positive Control |
| Staphylococcus aureus | Data | Data | Data |
| Escherichia coli | Data | Data | Data |
| Candida albicans | Data | Data | Data |
| Aspergillus niger | Data | Data | Data |
Table 2: Comparative Cytotoxicity (IC₅₀ in µM)
| Cancer Cell Line | Isomer 1 (N-1) | Isomer 2 (N-3) | Positive Control |
| MCF-7 (Breast) | Data | Data | Data |
| A549 (Lung) | Data | Data | Data |
| HeLa (Cervical) | Data | Data | Data |
Table 3: Comparative Anti-inflammatory Activity (Inhibition of COX-2 in %)
| Concentration (µM) | Isomer 1 (N-1) | Isomer 2 (N-3) | Positive Control (e.g., Celecoxib) |
| 1 | Data | Data | Data |
| 10 | Data | Data | Data |
| 100 | Data | Data | Data |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured in appropriate broth media to achieve a standardized cell density (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compounds (isomers and control) are serially diluted in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test isomers and a positive control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
In Vitro Anti-inflammatory Assay (COX-2 Inhibition Assay)
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) solutions are prepared.
-
Compound Incubation: The test isomers and a known COX-2 inhibitor (positive control) are pre-incubated with the COX-2 enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an ELISA kit.
-
Calculation of Inhibition: The percentage inhibition of COX-2 activity is calculated by comparing the PGE2 levels in the presence and absence of the test compounds.
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Potential Inhibition of the COX-2 Inflammatory Pathway.
This guide serves as a foundational resource for conducting a comprehensive comparative bioactivity study of this compound isomers. The successful execution of these experiments will provide valuable insights into the structure-activity relationships of this class of compounds and their potential for further development as therapeutic agents.
Validating the Anti-proliferative Potential of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the anti-proliferative effects of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid and its derivatives, benchmarked against established anti-cancer agents. This guide provides an objective comparison of performance with supporting experimental data, detailed methodologies, and visual representations of key biological pathways.
The benzimidazole scaffold is a prominent heterocyclic pharmacophore in medicinal chemistry, recognized for its diverse pharmacological activities, including potent anti-cancer properties. This is attributed to its structural similarity to naturally occurring purine nucleotides, allowing it to interact with a wide range of biological targets. This compound belongs to this versatile class of compounds, which have demonstrated efficacy in inhibiting cancer cell proliferation through various mechanisms. These mechanisms include the disruption of microtubule dynamics, inhibition of key signaling kinases, induction of cell cycle arrest, and initiation of apoptosis.
This guide synthesizes available data on the anti-proliferative effects of benzimidazole derivatives, providing a comparative framework to evaluate the potential of this compound as a therapeutic candidate.
Comparative Efficacy of Benzimidazole Derivatives and Standard Anticancer Agents
The in vitro cytotoxic activity of various benzimidazole derivatives and standard chemotherapeutic drugs is summarized in the tables below. Efficacy is presented as the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50), which represents the concentration of a drug that is required for 50% inhibition of cell
Comparative Analysis of Receptor Cross-Reactivity: A Case Study on the Benzimidazole Derivative, Bilastine
Introduction
Due to a lack of publicly available receptor binding data for (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid, this guide provides a comparative analysis of a structurally related and well-characterized benzimidazole-containing compound, Bilastine . This second-generation antihistamine serves as an exemplary model to illustrate the principles of receptor selectivity and cross-reactivity profiling. Bilastine is a selective histamine H1 receptor inverse agonist, and its comprehensive evaluation against a panel of other receptors highlights its specificity, a crucial attribute for modern therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals interested in the methodologies and data presentation for receptor cross-reactivity studies.
Receptor Binding Profile of Bilastine
Bilastine exhibits high affinity for the histamine H1 receptor. Extensive preclinical studies have demonstrated its remarkable selectivity. In a comprehensive screening, bilastine was tested for its binding affinity against a panel of 30 other receptors and showed poor or no affinity for them.[1][2][3] This high degree of selectivity minimizes the potential for off-target effects.
Table 1: Comparative Receptor Binding Affinity of Bilastine
| Receptor/Target | Ligand/Assay Condition | Test Species | Bilastine Affinity (Ki) | Reference |
| Primary Target | ||||
| Histamine H1 Receptor | [3H]-pyrilamine | Guinea-pig cerebellum | 44.15 nM | [4] |
| Histamine H1 Receptor | Human embryonic kidney (HEK) cells | Not specified, but high affinity noted | [3] | |
| Cross-Reactivity Screen (Selected Examples) | ||||
| Serotonin Receptors | Various radioligands | Not specified | No significant antagonism/affinity | [1][3] |
| Muscarinic M3-Receptors | Radioligand binding | Not specified | No significant antagonism/affinity | [1][3] |
| α1-Adrenoceptors | Radioligand binding | Not specified | No significant antagonism/affinity | [1][3] |
| β2-Adrenoceptors | Radioligand binding | Not specified | No significant antagonism/affinity | [1][3] |
| Histamine H2 Receptor | Radioligand binding | Not specified | No significant antagonism/affinity | [1][3] |
| Histamine H3 Receptor | Radioligand binding | Not specified | No significant antagonism/affinity | [1][3] |
| Bradykinin Receptors | Functional assay | Not specified | No significant antagonism | [1][3] |
| Leukotriene D4 Receptors | Functional assay | Not specified | No significant antagonism | [1][3] |
| Calcium Channels | Functional assay | Not specified | No significant antagonism | [1][3] |
Experimental Protocols
Radioligand Receptor Binding Assay (Histamine H1 Receptor)
This protocol describes a competitive binding assay to determine the affinity of a test compound for the histamine H1 receptor.
-
Materials:
-
Membrane Preparation: Membranes from cells (e.g., HEK293) or tissues (e.g., guinea pig cerebellum) expressing the histamine H1 receptor.
-
Radioligand: [3H]-mepyramine or [3H]-pyrilamine (a well-characterized H1 receptor antagonist).
-
Test Compound: Bilastine.
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine.
-
-
Procedure:
-
Incubation: In a 96-well plate, membrane homogenates (10-20 µg of protein) are incubated with a fixed concentration of the radioligand (typically at or below its Kd value) and varying concentrations of the test compound (bilastine).
-
Equilibrium: The mixture is incubated for a sufficient time (e.g., 60 minutes at 25°C) to reach binding equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity of the test compound (Ki) is then calculated using the Cheng-Prusoff equation.
-
Functional Assay: Histamine H1 Receptor-Mediated Intracellular Calcium Mobilization
This assay measures the ability of a compound to act as an agonist or antagonist at the H1 receptor by monitoring changes in intracellular calcium levels.
-
Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing the human histamine H1 receptor (e.g., HeLa or CHO-H1 cells).
-
Calcium-sensitive fluorescent dye: Fluo-8 or similar.
-
Agonist: Histamine.
-
Test Compound: Bilastine.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.
-
-
Procedure:
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and cultured to form a confluent monolayer.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye for a specified period (e.g., 60 minutes at 37°C).
-
Compound Addition: For antagonist testing, cells are pre-incubated with varying concentrations of bilastine.
-
Signal Measurement: The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken.
-
Agonist Stimulation: Histamine is added to the wells to stimulate the H1 receptor, and the change in fluorescence, corresponding to the increase in intracellular calcium, is monitored over time.[5]
-
Data Analysis: The ability of bilastine to inhibit the histamine-induced calcium signal is quantified, and an IC50 value is determined.
-
Visualizations
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assay.
References
- 1. Bilastine: new insight into antihistamine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. Preclinical pharmacology of bilastine, a new selective histamine H1 receptor antagonist: receptor selectivity and in vitro antihistaminic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bilastine | Histamine Receptor | TargetMol [targetmol.com]
- 5. Elucidation of Inverse Agonist Activity of Bilastine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo and In Vitro Efficacy of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid and Related Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the in vivo and in vitro efficacy of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid is limited in publicly available literature. This guide provides a comparative analysis based on data from structurally related benzimidazole derivatives to infer its potential biological activities. The information presented is intended to serve as a reference for research and development, highlighting common therapeutic targets and experimental outcomes for this class of compounds.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2] This guide will focus on these potential activities for this compound, drawing comparisons with other benzimidazole derivatives.
Quantitative Data Summary
The following tables summarize quantitative data for various benzimidazole derivatives from in vivo anti-inflammatory and analgesic studies, as well as in vitro cytotoxicity and cyclooxygenase (COX) inhibition assays. This data provides a benchmark for the potential efficacy of this compound.
Table 1: In Vivo Anti-inflammatory and Analgesic Activity of Benzimidazole Derivatives
| Compound/Derivative | Animal Model | Assay | Dose (mg/kg) | % Inhibition | Reference |
| 2-Methylaminobenzimidazole derivative (Compound 2) | Rat | Carrageenan-induced paw edema | 100 | 100% | [3] |
| 2-Methylaminobenzimidazole derivative (Compound 7) | Mouse | Acetic acid-induced writhing | 100 | 89% | [3] |
| Benzimidazole derivative (Compound 1) | Mouse | Acetic acid-induced writhing | 50 | 79.66% | [4] |
| Benzimidazole derivative (Compound 2) | Mouse | Acetic acid-induced writhing | 50 | 83.05% | [4] |
| Benzimidazole derivative (Compound 1) | Rat | Carrageenan-induced paw edema | 50 | 87.72% | [4] |
| N-1-(phenylsulfonyl)-2-methylamino-substituted-1H-benzimidazole (Compound 3i) | Rat | Carrageenan-induced paw edema | 100 | 37.31% | [1] |
| N-1-(phenylsulfonyl)-2-methylamino-substituted-1H-benzimidazole (Compound 3i) | Mouse | Acetic acid-induced writhing | 100 | 57.58% | [1] |
| 1-{(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazole (5g) | Rat | Carrageenan-induced paw edema | - | 74.17% | [5] |
Table 2: In Vitro Cytotoxicity of Benzimidazole Derivatives Against Cancer Cell Lines
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| 2-substituted-5,6-dimethyl-1H-benzimidazole derivative | Cancer Cell Line | Not Specified | - | [6] |
| Bis-benzimidazole derivative (Compound 9i) | NCI-H522 (Lung) | MTT | 47.41 µg/ml | |
| Bis-benzimidazole derivative (Compound 9i) | NCI-H23 (Lung) | MTT | 45.22 µg/ml | |
| Bis-benzimidazole derivative (Compound 9c) | MDA-MB453 (Breast) | MTT | 55.89 µg/ml | |
| Benzimidazole derivative (Compound 5) | HeLa (Cervical) | Not Specified | 0.16 | [7] |
| Benzimidazole-based mTOR inhibitor (Compound 15) | Breast Cancer Cell Lines | MTT | 5.28 | [8] |
Table 3: In Vitro Cyclooxygenase (COX) Enzyme Inhibition by Benzimidazole Derivatives
| Compound/Derivative | Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 2-(4-(methylsulfonyl) phenyl)-4-phenylbenzo[9][10]imidazo[1,2-a]pyrimidine (5a) | COX-2 | 0.05 | - | [9] |
| Oxadiazole substituted benzimidazole (Compound 5l) | COX-2 | 8.2 | >12.1 | [11] |
| 1-{(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazole (5g) | COX-2 | 8.00 | - | [5] |
| Benzimidazole derivative (Compound 3d) | COX-1 | -8.7 (kcal/mol - docking score) | - | [12] |
| Benzimidazole derivative (Compound 3d) | COX-2 | -8.9 (kcal/mol - docking score) | - | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the standard procedures used to evaluate the efficacy of benzimidazole derivatives.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Wistar rats are typically used.
-
Procedure:
-
Animals are fasted overnight before the experiment.
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compound, a standard drug (e.g., Diclofenac sodium), or vehicle is administered orally or intraperitoneally.[13]
-
After a set time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan (a phlogistic agent) is given into the right hind paw to induce inflammation and edema.
-
The paw volume is measured again at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[14]
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing in Mice
-
Animal Model: Swiss albino mice are commonly used.
-
Procedure:
-
Mice are divided into control, standard, and test groups.
-
The test compound or standard drug (e.g., Nimesulide) is administered orally.[3]
-
After a specific period (e.g., 30 minutes), a solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).
-
The number of writhes for each mouse is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.
-
-
Data Analysis: The percentage of analgesic activity (inhibition of writhing) is calculated as: % Inhibition = [(Wc - Wt) / Wc] x 100 where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.[4]
In Vitro Cytotoxicity Assay: MTT Assay
-
Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, NCI-H522) and a normal cell line (e.g., HEK-293T) are used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated to allow the formazan crystals to form.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
-
Data Analysis: The absorbance is measured using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[15]
In Vitro COX Inhibition Assay
-
Enzymes: Ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Procedure:
-
The assay is typically performed in a 96-well plate format.
-
The test compound is pre-incubated with the COX enzyme (either COX-1 or COX-2) in a buffer solution.
-
Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is then stopped, and the amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
-
Data Analysis: The percentage of inhibition of COX activity is calculated for each concentration of the test compound. The IC50 value is determined from the concentration-inhibition curve. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[11]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a potential mechanism of action for benzimidazole derivatives and a general workflow for their evaluation.
Caption: Hypothesized anti-inflammatory action via selective COX-2 inhibition.
Caption: A streamlined workflow for evaluating novel benzimidazole derivatives.
Caption: Potential modulation of the MAPK signaling cascade by benzimidazoles.
References
- 1. Benzimidazole derivatives: search for GI-friendly anti-inflammatory analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-vivo analgesic and anti-inflammatory activities of newly synthesized benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. banglajol.info [banglajol.info]
- 5. In vivo anti-inflammatory activity and docking study of newly synthesized benzimidazole derivatives bearing oxadiazole and morpholine rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, In Vivo and In Silico Evaluation of Analgesic, Anti‐Inflammatory and Antidiarrheal Activities of Benzimidazole Derivatives | Semantic Scholar [semanticscholar.org]
- 13. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Antiviral Potential: A Comparative Guide to (5,6-dimethyl-1H-benzimidazol-1-yl)acetic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationship (SAR) of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid analogs, with a focus on their potential as antiviral agents, particularly as inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. The information presented herein is a synthesis of findings from multiple studies, offering insights into the rational design of more potent therapeutic agents.
Comparative Analysis of Biological Activity
While a comprehensive SAR study dedicated solely to this compound analogs is not extensively documented in a single source, by examining related benzimidazole derivatives, we can infer key structural requirements for antiviral activity. The 5,6-dimethyl substitution on the benzimidazole ring is a recurring motif in compounds targeting various viral enzymes. The introduction of an acetic acid moiety at the N-1 position provides a handle for further structural modifications and influences the molecule's physicochemical properties, such as solubility and ability to interact with target proteins.
Research into benzimidazole derivatives as HCV NS5B polymerase inhibitors has shown that modifications at the 1, 2, 5, and 6 positions of the benzimidazole ring significantly impact their inhibitory potency. For instance, the addition of bulky or hydrophobic groups at the 2-position and specific substituents at the 5 and 6-positions can enhance binding to allosteric sites on the polymerase.
The following table summarizes hypothetical inhibitory activities of a series of this compound analogs against HCV NS5B polymerase, based on extrapolated SAR data from related benzimidazole inhibitors.
| Compound ID | R Group (at 2-position) | Modification on Acetic Acid Moiety | Hypothetical IC50 (µM) against HCV NS5B | Notes |
| DMA-01 | H | - | >50 | Unsubstituted at the 2-position, likely showing weak activity. |
| DMA-02 | Phenyl | - | 15.2 | Introduction of a phenyl group can enhance hydrophobic interactions. |
| DMA-03 | 4-Chlorophenyl | - | 8.5 | Electron-withdrawing groups on the phenyl ring may improve potency. |
| DMA-04 | 4-Methoxyphenyl | - | 12.1 | Electron-donating groups might slightly reduce activity compared to halogens. |
| DMA-05 | Naphthyl | - | 5.3 | Larger aromatic systems can lead to stronger π-π stacking interactions. |
| DMA-06 | Phenyl | Methyl ester | 18.9 | Esterification of the carboxylic acid may reduce interaction with key residues. |
| DMA-07 | Phenyl | Amide | 10.7 | Amide derivatives could form additional hydrogen bonds. |
Key Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies for the synthesis of the parent compound and the evaluation of antiviral activity are provided below.
Synthesis of this compound
A common route for the synthesis of N-1 substituted benzimidazole acetic acids involves a two-step process:
-
Synthesis of 5,6-dimethyl-1H-benzimidazole: This intermediate is typically synthesized via the condensation reaction of 4,5-dimethyl-1,2-phenylenediamine with formic acid.
-
N-alkylation with an acetic acid derivative: The 5,6-dimethyl-1H-benzimidazole is then reacted with an ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or DMF). The resulting ester is subsequently hydrolyzed under acidic or basic conditions to yield the final this compound.
Antiviral Assay: HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
The inhibitory activity of the synthesized analogs against HCV NS5B polymerase can be evaluated using an in vitro RdRp assay.
Materials:
-
Recombinant HCV NS5B polymerase (genotype 1b)
-
RNA template (e.g., poly(A)/oligo(U))
-
Radiolabeled nucleotides (e.g., [α-³³P]UTP)
-
Test compounds dissolved in DMSO
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.5 U/µL RNase inhibitor)
Procedure:
-
The test compounds are serially diluted in DMSO and pre-incubated with the HCV NS5B enzyme in the reaction buffer for 15 minutes at 30°C.
-
The polymerization reaction is initiated by adding the RNA template and the nucleotide mixture containing the radiolabeled UTP.
-
The reaction is allowed to proceed for 60 minutes at 30°C.
-
The reaction is stopped by the addition of EDTA.
-
The radiolabeled RNA product is captured on a filter plate and washed to remove unincorporated nucleotides.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Visualizing the Structure-Activity Landscape
To better understand the relationships between the chemical structures of the analogs and their biological activity, the following diagrams illustrate the core scaffold and a hypothetical experimental workflow.
Caption: Core chemical scaffold and key substitution points influencing antiviral activity.
Caption: A streamlined workflow from chemical synthesis to biological activity analysis.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel antiviral agents. The insights gathered from related benzimidazole derivatives suggest that strategic modifications at the 2-position of the benzimidazole ring and on the acetic acid moiety at the 1-position can significantly enhance inhibitory potency against viral targets like the HCV NS5B polymerase. Further synthesis and rigorous biological evaluation of a focused library of these analogs are warranted to fully elucidate their therapeutic potential and to identify lead candidates for further preclinical development.
Benchmarking (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid: A Comparative Guide to Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmarking analysis of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid against a panel of well-characterized kinase inhibitors. The objective is to furnish researchers, scientists, and drug development professionals with comparative data on inhibitory activity, experimental methodologies for robust internal validation, and the relevant signaling contexts.
Executive Summary
This compound is a novel compound featuring the benzimidazole scaffold, a privileged structure in kinase inhibitor discovery. Benzimidazole derivatives are known to target a range of kinases, including but not limited to, Aurora kinase, cyclin-dependent kinases (CDKs), Casein Kinase 2 (CK2), Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR). To contextualize the potential of this compound, this guide presents a comparative analysis against three well-established kinase inhibitors: the broad-spectrum inhibitor Staurosporine, and the clinically approved multi-targeted inhibitors Dasatinib and Sunitinib.
Data Presentation: Comparative Kinase Inhibition Profiles
The following tables summarize the inhibitory activity (IC50 values) of this compound (hypothetical data for benchmarking purposes) and the selected known kinase inhibitors against a panel of representative kinases. Lower IC50 values denote higher potency.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Kinase Target | This compound (Hypothetical) | Staurosporine[1][2] | Dasatinib[3] | Sunitinib[4][5] |
| Tyrosine Kinases | ||||
| ABL1 | 250 | 6 | <1 | 50 |
| SRC | 150 | 6 | <1 | >1000 |
| VEGFR2 | 80 | 7 | 15 | 80 |
| PDGFRβ | 120 | 20 | 28 | 2 |
| c-KIT | 300 | 10 | 12 | 50 |
| EGFR | >1000 | 50 | 30 | >1000 |
| Serine/Threonine Kinases | ||||
| PKA | >5000 | 7 | >1000 | >1000 |
| PKCα | >5000 | 0.7 | >1000 | >1000 |
| CDK2 | 800 | 3 | 320 | >1000 |
Note: IC50 values for known inhibitors are compiled from publicly available data and can vary based on assay conditions.
Table 2: Cellular Activity - Inhibition of Cell Proliferation (GI50, nM)
| Cell Line | Primary Kinase Dependencies | This compound (Hypothetical) | Staurosporine | Dasatinib | Sunitinib[6] |
| K562 | BCR-ABL | 500 | 50 | 1 | 54 |
| HUVEC | VEGFR2 | 200 | 10 | 20 | 40 |
| A549 | EGFR | >10000 | 100 | >1000 | >10000 |
Note: GI50 (Growth Inhibition 50) values represent the concentration of the compound required to inhibit cell growth by 50%.
Experimental Protocols
Robust and reproducible experimental design is paramount in the evaluation of kinase inhibitors. The following are generalized protocols for key assays.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase using a fluorescence-based assay.
Materials:
-
Recombinant Kinase Enzyme
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compound (this compound) and reference inhibitors (Staurosporine, Dasatinib, Sunitinib) dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test and reference compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and substrate in kinase reaction buffer.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Kinase Phosphorylation Assay (Western Blot)
This protocol describes a method to assess the ability of a compound to inhibit the phosphorylation of a specific kinase substrate within a cellular context.
Materials:
-
Cell line expressing the target kinase and its substrate.
-
Cell culture medium and supplements.
-
Test compound and reference inhibitors.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: one specific for the phosphorylated form of the substrate and one for the total substrate protein.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE gels and Western blot equipment.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the test and reference compounds for a specified duration (e.g., 1-4 hours). Include a DMSO vehicle control.
-
If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor or activator for a short period before lysis.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-20 minutes.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with the antibody against the total substrate protein to confirm equal loading.
-
Quantify the band intensities for the phosphorylated and total protein.
-
Normalize the phospho-protein signal to the total protein signal for each treatment condition.
-
Determine the concentration-dependent inhibition of substrate phosphorylation.
-
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways modulated by the benchmarked kinase inhibitors.
Experimental Workflow Diagram
The following diagram outlines a general workflow for the preclinical benchmarking of a novel kinase inhibitor.
References
- 1. rndsystems.com [rndsystems.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. ashpublications.org [ashpublications.org]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Mechanisms of sunitinib resistance in gastrointestinal stromal tumors harboring KITAY502-3ins mutation: an in vitro mutagenesis screen for drug-resistance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Benzimidazole Compounds: A Scarcity of Evidence for Auxin-Like Activity
A comprehensive review of existing scientific literature reveals a significant gap in the quantitative comparison of the auxin-like activity of benzimidazole compounds. While the benzimidazole scaffold is a cornerstone in the development of a wide array of therapeutic agents, its potential as a plant growth regulator, specifically mimicking the hormone auxin, remains largely unexplored and undocumented in comparative studies.
Benzimidazole and its derivatives are a class of heterocyclic aromatic organic compounds that have garnered substantial interest in medicinal chemistry. Extensive research has demonstrated their efficacy as antimicrobial, anticancer, anti-inflammatory, and anthelmintic agents. Some studies have even explored their potential in agriculture, with one report indicating that a benzimidazole-based proton pump inhibitor can enhance growth and salt stress tolerance in tomato plants. However, a systematic and comparative analysis of various benzimidazole derivatives for their auxin-like properties, supported by quantitative experimental data, is notably absent from the current body of scientific research.
This guide, therefore, cannot provide a direct comparative analysis as requested, due to the lack of available data. Instead, it will equip researchers, scientists, and drug development professionals with foundational knowledge regarding the methodologies used to assess auxin-like activity and the established signaling pathways of natural auxins. This information will serve as a valuable resource for those who wish to undertake novel research in this underexplored area.
Standard Bioassays for Auxin-Like Activity
Several well-established bioassays are routinely employed to quantify the auxin-like activity of chemical compounds. These assays are crucial for screening and characterizing potential plant growth regulators.
Table 1: Common Bioassays for Auxin-Like Activity
| Bioassay | Principle | Endpoint Measured |
| Avena Coleoptile Elongation Test | Auxins promote cell elongation in the coleoptiles (protective sheaths) of oat seedlings. | The increase in the length of coleoptile segments after incubation with the test compound. |
| Root Growth Inhibition Assay | At high concentrations, auxins inhibit the elongation of the primary root. | The degree of inhibition of root growth in seedlings exposed to various concentrations of the test compound. |
| Adventitious Root Formation Assay | Auxins stimulate the formation of roots from non-root tissues, such as stems or leaves. | The number and length of adventitious roots formed on cuttings treated with the test compound. |
Experimental Protocols
1. Avena Coleoptile Elongation Test
This classic bioassay remains a reliable method for determining auxin-like activity.
-
Plant Material: Oat (Avena sativa) seedlings are grown in complete darkness for approximately 72-96 hours to induce etiolation and maximize coleoptile sensitivity to light and growth regulators.
-
Segment Preparation: The apical 3-4 mm of the coleoptiles are excised and discarded. A sub-apical section, typically 5-10 mm in length, is then carefully cut from the remaining coleoptile.
-
Incubation: The coleoptile segments are floated in a buffered solution containing sucrose (as a carbon source) and different concentrations of the test benzimidazole compound. A control group with no test compound and a positive control with a known auxin (e.g., indole-3-acetic acid, IAA) are included.
-
Measurement: After an incubation period of 18-24 hours in the dark, the final length of the coleoptile segments is measured using a caliper or a digital imaging system.
-
Data Analysis: The elongation is calculated as the final length minus the initial length. A dose-response curve is then plotted to determine the concentration at which the compound elicits its maximum effect.
2. Root Growth Inhibition Assay
This assay is particularly useful for assessing the dose-dependent effects of potential growth regulators.
-
Plant Material: Seeds of a model plant, such as Arabidopsis thaliana or lettuce (Lactuca sativa), are surface-sterilized and germinated on a nutrient-rich agar medium.
-
Treatment: Once the radicle (embryonic root) has emerged, the seedlings are transferred to new agar plates containing a range of concentrations of the benzimidazole compound to be tested.
-
Growth Conditions: The plates are incubated vertically in a controlled environment with a defined light and temperature regime.
-
Measurement: The length of the primary root is measured at regular intervals over several days.
-
Data Analysis: The root growth inhibition is calculated relative to the control group. An IC50 value (the concentration that causes 50% inhibition of root growth) can be determined from the resulting dose-response curve.
Auxin Signaling Pathway
Understanding the native auxin signaling pathway is fundamental to postulating how benzimidazole compounds might exert any potential auxin-like effects. The core of this pathway involves the perception of auxin by specific receptor proteins and the subsequent cascade of molecular events that lead to changes in gene expression.
A Comparative Guide to Proauxins: Evaluating (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid as a Novel Candidate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the potential proauxin activity of the novel compound (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid. In the absence of direct head-to-head studies, this document outlines the foundational concepts of proauxins, established auxin signaling pathways, and standardized experimental protocols to facilitate a rigorous comparison with known proauxins, such as Indole-3-butyric acid (IBA).
Introduction to Proauxins
Proauxins are chemical compounds that can be converted into active auxins by plants. Auxins are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development, including cell elongation, root formation, and fruit development. The most common and well-studied auxin is Indole-3-acetic acid (IAA). Proauxins, like IBA, are precursors that undergo metabolic conversion to IAA within the plant to exert their effects. The investigation of novel synthetic compounds with proauxin potential is a significant area of research for the development of new plant growth regulators.
The Canonical Auxin Signaling Pathway
The cellular response to auxin is primarily mediated through a well-defined signaling pathway that leads to changes in gene expression. Understanding this pathway is fundamental to assessing the mechanism of action of any potential proauxin.
The core components of this pathway include the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[1] In the absence of auxin, Aux/IAA proteins bind to ARF transcription factors, repressing the expression of auxin-responsive genes.[2] When auxin is present, it acts as a "molecular glue," promoting the interaction between TIR1/AFB proteins and Aux/IAA repressors.[1][2] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome.[3] The degradation of Aux/IAA repressors liberates the ARF transcription factors, allowing them to activate the transcription of genes that drive auxin-mediated physiological responses.[2]
Experimental Protocols for Assessing Auxin Activity
To evaluate the proauxin potential of this compound, standardized bioassays are required. These assays provide quantitative data on the biological activity of auxin-like compounds.
Coleoptile Elongation Assay
This classic bioassay measures the ability of a compound to induce cell elongation in grass coleoptiles (the protective sheath covering the emerging shoot).
Protocol:
-
Plant Material: Germinate oat (Avena sativa) seeds in complete darkness for 3-4 days to obtain etiolated seedlings.
-
Sample Preparation: Excise 10 mm segments from the sub-apical region of the coleoptiles.
-
Incubation: Float the coleoptile segments in a buffered solution containing a range of concentrations of the test compound (e.g., this compound), a known proauxin (e.g., IBA), a known auxin (e.g., IAA as a positive control), and a hormone-free solution (negative control).
-
Measurement: After 24-48 hours of incubation in the dark, measure the final length of the coleoptile segments.
-
Data Analysis: Calculate the percentage elongation for each treatment group relative to the negative control.
Root Growth Inhibition Assay
High concentrations of auxins are known to inhibit primary root growth. This assay quantifies the inhibitory effect of a test compound on root elongation.
Protocol:
-
Plant Material: Germinate seeds of a model plant like Arabidopsis thaliana on a sterile nutrient medium.
-
Treatment: Transfer seedlings with primary roots of a consistent length (e.g., 0.5-1 cm) to new plates containing the nutrient medium supplemented with various concentrations of the test compound, positive controls (IAA, IBA), and a negative control.
-
Growth Conditions: Incubate the plates vertically in a growth chamber with controlled light and temperature.
-
Measurement: Mark the position of the root tip at the time of transfer and measure the amount of new root growth after a set period (e.g., 3-5 days).
-
Data Analysis: Determine the concentration of the test compound that causes a 50% inhibition of root growth (IC50).
Hypothetical Head-to-Head Comparison
The following table presents a hypothetical data summary for a comparative study between this compound and IBA, based on the experimental protocols described above.
| Compound | Optimal Concentration for Coleoptile Elongation (µM) | Maximum Coleoptile Elongation (% of Control) | Root Growth Inhibition IC50 (µM) |
| This compound | 15 | 180% | 25 |
| Indole-3-butyric acid (IBA) | 10 | 210% | 15 |
| Indole-3-acetic acid (IAA) (Positive Control) | 1 | 250% | 5 |
| Control (No Hormone) | N/A | 100% | N/A |
Proposed Experimental Workflow for Comparative Analysis
To systematically evaluate and compare the proauxin activity of this compound with a known proauxin like IBA, the following experimental workflow is proposed.
Conclusion
While direct comparative data for this compound is not yet available in published literature, this guide provides the necessary framework for its evaluation as a potential proauxin. By employing standardized bioassays and a systematic experimental workflow, researchers can effectively compare its biological activity to established proauxins like IBA. The outlined protocols and hypothetical data serve as a valuable resource for initiating such a comparative study, which could lead to the discovery of novel plant growth regulators with significant applications in agriculture and horticulture.
References
Safety Operating Guide
Navigating the Safe Disposal of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid, ensuring compliance with safety regulations and fostering a culture of best practices in the laboratory.
This compound is a compound that requires careful management due to its potential hazards. Safety data indicates that this substance is a skin irritant, may cause an allergic skin reaction, causes serious eye irritation, and is very toxic to aquatic life.[1] Therefore, it is imperative that this chemical and its containers are disposed of as hazardous waste.
Core Principles of Chemical Waste Management
Before delving into specific disposal protocols, it is crucial to understand the foundational principles of laboratory waste management. All laboratory personnel should be trained on the proper handling, storage, labeling, and disposal of hazardous wastes.[2] Key tenets include:
-
Waste Minimization: Order only the necessary quantities of chemicals to reduce surplus.[3]
-
Proper Labeling: All waste containers must be clearly labeled with their contents.[3][4]
-
Containment: Use appropriate, sealed, and leak-proof containers for waste storage.[3][6]
-
No Drain or Trash Disposal: Hazardous chemicals should not be disposed of down the sink or in the regular trash.[2][5][7]
Disposal Procedures for this compound
The following tables outline the detailed procedures for the disposal of this compound in its solid form and as a liquid solution.
Table 1: Disposal of Solid this compound
| Step | Procedure |
| 1. Personal Protective Equipment (PPE) | Wear appropriate PPE, including nitrile gloves, chemical splash goggles, and a fully buttoned lab coat. |
| 2. Waste Collection | Collect the solid waste in a clearly labeled, dedicated hazardous waste container. Ensure the container is compatible with the chemical. |
| 3. Labeling | The label must include the words "Hazardous Waste," the full chemical name, and the date. |
| 4. Storage | Store the sealed container in a designated and secure hazardous waste accumulation area, away from incompatible materials. |
| 5. Disposal Request | Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a certified hazardous waste contractor. |
Table 2: Disposal of Liquid Solutions Containing this compound
| Step | Procedure |
| 1. Personal Protective Equipment (PPE) | Wear appropriate PPE, including nitrile gloves, chemical splash goggles, and a fully buttoned lab coat. |
| 2. Waste Collection | Collect the liquid waste in a dedicated, leak-proof hazardous waste container. Do not dispose of it down the drain. Given the aquatic toxicity, even neutralized solutions are not suitable for sewer disposal.[8] |
| 3. Labeling | The label must include "Hazardous Waste," the full chemical name, the solvent(s) used, and the approximate concentration. |
| 4. Storage | Store the sealed container in a designated and secure hazardous waste accumulation area, within secondary containment to prevent spills. |
| 5. Disposal Request | When the container is nearly full, contact your institution's EHS office for a hazardous waste pickup. |
Table 3: Disposal of Empty Containers
| Step | Procedure |
| 1. Rinsing | Triple rinse the empty container with a suitable solvent (e.g., water or an organic solvent in which the compound is soluble). |
| 2. Rinsate Collection | Collect all rinsate as hazardous liquid waste and add it to the appropriate waste container.[2][5] |
| 3. Container Defacing | Deface or remove the original chemical label from the rinsed container.[2] |
| 4. Final Disposal | Dispose of the clean, defaced container in the regular trash or as directed by your institution's policies. |
Experimental Workflow and Disposal Decision Making
To provide a clear, visual guide for the proper disposal of this compound, the following workflow diagram illustrates the decision-making process from waste generation to final disposal.
By adhering to these procedures and embedding them into your laboratory's standard operating protocols, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always consult your institution's specific guidelines and the most recent Safety Data Sheet (SDS) for the chemical .
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. vumc.org [vumc.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. acs.org [acs.org]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid
Essential Safety Protocols for Handling (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid
Hazard Assessment:
This compound is classified as a compound that can cause skin and eye irritation.[1] Similar benzimidazole derivatives are also known to be harmful if swallowed and may cause respiratory irritation.[2][3] Therefore, it is crucial to prevent direct contact with the skin, eyes, and respiratory system.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles or a Face Shield | Goggles should be worn to protect against splashes.[4][5] A face shield provides additional protection and should be used when handling larger quantities or when there is a significant splash risk.[4][6] |
| Hands | Chemical-resistant Gloves | Nitrile gloves are a common and effective choice for handling many chemicals.[4] Always inspect gloves for any tears or punctures before use. |
| Body | Laboratory Coat | A lab coat should be worn to protect the skin and clothing from spills.[6][7][8] It should be buttoned and have long sleeves. |
| Respiratory | Use in a well-ventilated area or with local exhaust ventilation (fume hood) | To avoid inhalation of any dust or aerosols, it is recommended to handle this compound in a chemical fume hood.[3] |
| Feet | Closed-toe Shoes | Protects feet from spills and falling objects.[6] |
Operational and Disposal Plans:
Handling Procedures:
-
Preparation: Before handling the compound, ensure that all necessary PPE is readily available and in good condition. The work area, typically a chemical fume hood, should be clean and uncluttered.
-
Weighing and Transferring: When weighing the solid compound, do so in a fume hood to minimize the risk of inhaling dust particles. Use appropriate tools, such as a spatula, for transferring the solid.
-
In Case of a Spill: If a spill occurs, it should be cleaned up immediately following established laboratory procedures. For solid materials, this may involve carefully sweeping or vacuuming the material into a designated waste container.
-
Personal Hygiene: After handling the compound, always wash your hands thoroughly with soap and water, even if gloves were worn.[9] Do not eat, drink, or smoke in the laboratory.[9]
Disposal Plan:
-
All waste materials, including contaminated gloves, weigh boats, and any excess compound, should be disposed of in a clearly labeled hazardous waste container.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Experimental Workflow for Handling this compound
The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.be [fishersci.be]
- 3. fishersci.com [fishersci.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. uah.edu [uah.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. premiermedicalco.com [premiermedicalco.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
